Dammar-20(21)-en-3,24,25-triol
Description
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Properties
Molecular Formula |
C30H52O3 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
6-[(8S,9S,10S,14R,17R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol |
InChI |
InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21?,22?,23-,24?,25?,28+,29+,30-/m0/s1 |
InChI Key |
ASMOUVFUKZIYNJ-FUEJMAQUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Dammar-20(21)-en-3,24,25-triol: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing and isolation of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562) with potential pharmacological applications. The primary documented natural origin of this compound is the Meliaceae plant family, specifically Walsura robusta. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and visualizes the isolation workflow.
Natural Source: Walsura robusta
This compound is a naturally occurring triterpenoid that has been successfully isolated from Walsura robusta, a plant belonging to the Meliaceae family.[1] Phytochemical investigations of the fruits of Walsura robusta have revealed a rich diversity of triterpenoids, including various dammarane (B1241002) derivatives.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₅₂O₃ |
| Molecular Weight | 460.73 g/mol |
| Class | Dammarane Triterpenoid |
Experimental Protocol: Isolation from Walsura robusta
The isolation of this compound from the fruits of Walsura robusta involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on standard phytochemical techniques for the isolation of triterpenoids from plant materials.
Plant Material and Extraction
-
Collection and Preparation: The fruits of Walsura robusta are collected, air-dried, and pulverized into a coarse powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol (B145695) or methanol (B129727), at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility. A typical fractionation scheme would involve:
-
Hexane (B92381) Fractionation: To remove nonpolar constituents such as fats and waxes.
-
Ethyl Acetate (B1210297) Fractionation: This fraction is often enriched with triterpenoids and other moderately polar compounds.
-
n-Butanol Fractionation: To isolate more polar compounds.
The this compound is expected to be concentrated in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the target compound.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, commonly a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.
-
Sephadex LH-20 Column Chromatography: The pooled fractions are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient. This step yields the pure this compound.
Quantitative Data
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.20 | dd | 11.5, 4.5 |
| 24 | 3.35 | t | 6.0 |
| H₂-21 | 4.85, 4.95 | br s | |
| Me-18 | 0.87 | s | |
| Me-19 | 0.78 | s | |
| Me-26 | 1.12 | s | |
| Me-27 | 1.12 | s | |
| Me-28 | 0.97 | s | |
| Me-29 | 0.87 | s | |
| Me-30 | 1.68 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 38.8 | 16 | 28.1 |
| 2 | 27.3 | 17 | 50.5 |
| 3 | 79.0 | 18 | 16.1 |
| 4 | 38.9 | 19 | 15.5 |
| 5 | 55.2 | 20 | 154.0 |
| 6 | 18.3 | 21 | 107.5 |
| 7 | 34.9 | 22 | 38.4 |
| 8 | 40.5 | 23 | 25.1 |
| 9 | 50.4 | 24 | 78.9 |
| 10 | 37.2 | 25 | 70.8 |
| 11 | 21.6 | 26 | 29.8 |
| 12 | 25.3 | 27 | 29.8 |
| 13 | 42.1 | 28 | 28.1 |
| 14 | 50.1 | 29 | 15.4 |
| 15 | 31.5 | 30 | 22.0 |
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Walsura robusta.
References
Dammar-20(21)-en-3,24,25-triol: A Technical Guide for Researchers
An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Natural Triterpenoid (B12794562)
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Physicochemical Properties
This compound is a natural product isolated from plants of the Meliaceae family, notably Walsura robusta.[1] Its core structure is a tetracyclic dammarane (B1241002) skeleton.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₅₂O₃ | [1] |
| Molecular Weight | 460.73 g/mol | [1] |
| CAS Number | 55050-69-6 | [3] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols
Isolation and Purification
This compound can be isolated from its natural source, Walsura robusta, using standard phytochemical techniques.[1][4] A general workflow for its isolation and purification is outlined below.
A typical purification protocol involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol, at room temperature.
-
Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Column Chromatography: The fractions enriched with the target compound are further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents like n-hexane and ethyl acetate.[4]
-
Crystallization: The purified fractions are crystallized from a suitable solvent system to yield pure this compound.[4]
Biological Activity Assays
This compound has been reported to exhibit several biological activities, including cytotoxic, anti-inflammatory, and antiviral effects.[4] Standard in vitro assays can be employed to evaluate these activities.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.
The anti-inflammatory potential of this compound can be assessed by measuring its effect on the production of pro-inflammatory mediators in stimulated immune cells, such as macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of different concentrations of this compound.
-
Incubation: Incubate the cells for a suitable duration.
-
Quantification of Inflammatory Mediators: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or nitric oxide (NO) in the cell culture supernatant using ELISA or the Griess reagent, respectively.
-
Data Analysis: Determine the inhibitory effect of the compound on the production of these inflammatory mediators.
The antiviral activity against viruses like Herpes Simplex Virus-1 (HSV-1) can be evaluated using a plaque reduction assay.
Protocol:
-
Cell Monolayer: Grow a confluent monolayer of host cells (e.g., Vero cells) in a multi-well plate.
-
Virus Infection: Infect the cell monolayer with a known amount of virus.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period that allows for the formation of viral plaques.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition compared to the untreated virus control to determine the EC₅₀ value.
Biological Activities and Potential Signaling Pathways
This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent.
Table 2: Summary of Reported Biological Activities
| Activity | Description | Source(s) |
| Cytotoxic | Exhibits cytotoxic effects against various cancer cell lines. | [4] |
| Anti-inflammatory | Downregulates the production of pro-inflammatory cytokines in macrophage cells. | [4] |
| Antiviral | Shows potential to inhibit the replication of certain viruses, such as HSV-1. | [4] |
The precise molecular mechanisms underlying these activities are not yet fully elucidated. For its anti-inflammatory effects, it is hypothesized that this compound may interfere with pro-inflammatory signaling pathways. However, direct evidence linking it to specific pathways like NF-κB or MAPK is currently lacking in the available scientific literature.
Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.
Conclusion
This compound is a natural triterpenoid with promising cytotoxic, anti-inflammatory, and antiviral properties. This guide provides a summary of the current knowledge on this compound, including its physicochemical characteristics and general protocols for its study. However, a notable gap exists in the publicly available, detailed analytical data and a comprehensive understanding of its mechanisms of action. Future research should focus on detailed spectroscopic characterization and in-depth mechanistic studies to unlock the full therapeutic potential of this interesting natural product.
References
Unveiling the Spectroscopic Signature of Dammar-20(21)-en-3,24,25-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the dammarane-type triterpenoid, Dammar-20(21)-en-3,24,25-triol. This natural product, isolated from plants such as Walsura robusta and species of the Shorea genus, has garnered interest for its potential pharmacological activities, including anticancer and anti-inflammatory properties.[1] This document compiles available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols to aid in its identification, characterization, and further development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ) ppm | Solvent | Spectrometer Frequency |
| H-21 | 5.28 | CDCl₃ | 500 MHz |
| H-3 | 3.52 | CDCl₃ | 500 MHz |
| C-24 & C-25 Methyls | 1.26 | CDCl₃ | 500 MHz |
| Note: Complete ¹H NMR data is not currently available in the public domain. The data presented represents characteristic signals. |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ) ppm | Solvent | Spectrometer Frequency |
| Data Not Available | - | - | - |
| Note: To date, the complete ¹³C NMR spectral data for this compound has not been published. |
Table 3: Mass Spectrometry Data
| Technique | Ion/Fragment (m/z) | Notes |
| HRMS | [M+Na]⁺: 531.3659 | Inconsistent molecular formula (C₃₀H₅₂O₆Na) reported with this value. The expected molecular formula is C₃₀H₅₂O₃.[1] |
| ESI-MS | Data Not Available | - |
| Note: The discrepancy in the reported HRMS data requires further investigation to confirm the correct mass spectrum. |
Table 4: Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Notes |
| O-H stretch (Alcohols) | ~3394 | Broad |
| C-H stretch (Alkanes) | ~2960 | |
| C=C stretch (Alkene) | ~1632 | |
| C-H bend (Alkanes) | ~1455, 1383 | |
| C-O stretch (Alcohols) | ~1032 | |
| Note: This data is based on a closely related dammarane (B1241002) triterpenoid, Dammar-24-ene-3α,6α,12β,20S-tetraol, and serves as a representative spectrum in the absence of specific data for this compound. |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following methodologies are based on standard practices for the analysis of dammarane triterpenoids and related natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker AV-600 spectrometer (or equivalent) is typically used for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard.
-
¹H NMR Acquisition: Spectra are typically recorded at 500 or 600 MHz. Standard pulse programs are used to obtain one-dimensional spectra.
-
¹³C NMR Acquisition: Spectra are recorded at 125 or 150 MHz. DEPTQ (Distortionless Enhancement by Polarization Transfer with retention of quaternary carbons) experiments are often employed to aid in the assignment of carbon signals.
-
2D NMR Experiments: To fully elucidate the structure and assign all proton and carbon signals, a suite of 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
Mass Spectrometry (MS)
-
Instrumentation: High-Resolution Mass Spectrometry (HRMS) is performed on instruments such as a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer, often coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
ESI-MS Analysis: The analysis is typically carried out in positive ion mode to observe protonated molecules [M+H]⁺ or adducts such as [M+Na]⁺. The instrument is operated in full scan mode over a relevant mass range (e.g., m/z 100-1000).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and elemental composition of the parent ion. Fragmentation patterns, if obtained through MS/MS experiments, can provide further structural information.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer, such as a WGH-30/6 drug-beam infrared spectrophotometer, is commonly used.
-
Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups present in the molecule, such as hydroxyl (-OH), alkyl (C-H), and alkene (C=C) groups.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Signaling Pathway Involvement
While direct studies on the signaling pathways modulated by this compound are limited, other dammarane-type triterpenoids have been shown to exert their biological effects through various molecular targets. One such pathway of interest is the Liver X Receptor (LXRα) signaling pathway, which plays a crucial role in the regulation of cholesterol metabolism and inflammation. Activation of LXRα can lead to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1.
The following diagram illustrates a simplified representation of the LXRα signaling pathway, a potential target for dammarane triterpenoids.
Caption: Simplified LXRα signaling pathway potentially modulated by dammarane triterpenoids.
References
Biological Activity of Dammar-20(21)-en-3,24,25-triol: A Review of Currently Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) of the dammarane (B1241002) class. It has been identified and isolated from Walsura robusta, a plant belonging to the Meliaceae family. Triterpenoids from the genus Walsura have garnered scientific interest due to their diverse biological activities. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of specific data on the biological activity of this compound. This document summarizes the available information and provides context based on the activities of related compounds from the same chemical class and plant genus.
Chemical Structure and Properties
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IUPAC Name: (3S,13R,14R,17S)-17-[(2R)-2,3-dihydroxy-1,5-dimethylhex-4-en-1-yl]-4,4,13,14-tetramethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
-
Molecular Formula: C₃₀H₅₂O₃
-
Molecular Weight: 460.73 g/mol
-
Class: Dammarane Triterpenoid
Sourced Data on Biological Activity
Despite extensive searches of scientific databases and chemical supplier information, no specific quantitative data on the biological activity of this compound has been published in peer-reviewed literature. Commercial suppliers classify the compound as a "Protein Control Ligand" and note its potential as a "Protein Inhibitor," but they do not provide any specific protein targets or inhibitory concentrations.
Biological Activities of Related Dammarane Triterpenoids from Walsura Species
While specific data for this compound is lacking, studies on other dammarane triterpenoids isolated from Walsura species provide insights into the potential activities of this compound class. It is important to note that these activities are not directly attributable to this compound and require specific experimental validation.
Cytotoxic Activity
Several studies have reported the cytotoxic effects of dammarane-type triterpenoids from Walsura and related genera against various cancer cell lines. This suggests that compounds with a dammarane skeleton have the potential for investigation as anticancer agents.
Anti-inflammatory Activity
Anti-inflammatory properties have been observed in other triterpenoids isolated from Walsura robusta. The mechanisms often involve the inhibition of pro-inflammatory mediators.
Experimental Protocols
Due to the absence of published studies on the biological activity of this compound, no established experimental protocols for this specific compound can be provided. Researchers interested in investigating its activity would need to develop and validate their own protocols based on standard assays for the biological effects of interest (e.g., cytotoxicity assays such as MTT or LDH, anti-inflammatory assays measuring nitric oxide production or cytokine release).
Signaling Pathways
There is no information available in the scientific literature regarding the signaling pathways modulated by this compound.
Future Directions
The lack of data on the biological activity of this compound highlights a significant knowledge gap. Future research should focus on:
-
In vitro screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of the pure compound.
-
Target identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.
-
Mechanism of action studies: Elucidating the signaling pathways and molecular mechanisms underlying any observed biological effects.
Below is a conceptual workflow for initiating the biological evaluation of a novel natural product like this compound.
Conclusion
In-Depth Technical Guide: Mechanism of Action of Dammar-20(21)-en-3,24,25-triol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dammar-20(21)-en-3,24,25-triol (DMT), a naturally occurring dammarane-type triterpenoid, has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of its mechanisms of action, focusing on its cytotoxic, anti-inflammatory, and antiviral properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its ability to modulate specific cellular signaling pathways. The core mechanisms investigated to date include the induction of apoptosis in cancer cells, suppression of pro-inflammatory responses, and inhibition of viral replication.
Cytotoxic Activity and Anti-Cancer Effects
DMT has demonstrated significant cytotoxic potential against various human cancer cell lines.[1] The primary mechanism underlying its anti-cancer effects is the induction of apoptosis, or programmed cell death.
Quantitative Data on Cytotoxicity:
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 10 - 30 | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 30 | [1] |
| HCT-8 (for a related compound) | Human Colon Cancer | 31.6 µg/mL | [1] |
| DU145 (for a related compound) | Prostate Cancer | 1.67 ± 0.18 | [1] |
| PC-3 (for a related compound) | Prostate Cancer | 2.226 ± 0.28 | [1] |
Signaling Pathways in Apoptosis Induction:
Studies on dammarane (B1241002) triterpenoids suggest that DMT likely induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.
Anti-inflammatory Activity
DMT has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in macrophage cells.[1] This effect is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Quantitative Data on Anti-inflammatory Activity:
While specific IC50 values for cytokine inhibition by DMT are not yet widely published, studies have shown that it significantly reduces the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1] For structurally similar dammarane triterpenoids, IC50 values for NF-κB activation inhibition have been reported in the micromolar range.
Signaling Pathway in NF-κB Inhibition:
The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Antiviral Activity
Research has indicated that DMT has potential antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1).[1] The mechanism is thought to involve the inhibition of key viral enzymes necessary for replication.
Quantitative Data on Antiviral Activity:
Specific EC50 values for the anti-HSV-1 activity of DMT are not yet well-documented in publicly available literature. However, a study in Phytochemistry confirmed a significant reduction in HSV-1 replication in vitro.[1]
Proposed Antiviral Mechanism:
The antiviral action of dammarane triterpenoids against HSV-1 may involve the inhibition of viral DNA synthesis or the synthesis of viral capsid proteins, both of which are critical for the formation of new, infectious viral particles.
Other Potential Activities
Preliminary studies suggest that DMT may also possess neuroprotective effects through the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases.[1] However, quantitative data, such as the inhibition constant (Ki), are not yet available.
Experimental Protocols
This section outlines the general methodologies for key experiments used to investigate the mechanism of action of this compound.
Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of DMT that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of DMT and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dammar-20(21)-en-3,24,25-triol (DMT), a tetracyclic triterpenoid (B12794562) primarily isolated from plants of the Walsura and Shorea genera, has emerged as a promising scaffold in drug discovery. This technical guide provides a comprehensive overview of DMT and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.
Introduction
Dammarane (B1241002) triterpenoids, a class of natural products widely distributed in the plant kingdom, are recognized for their diverse and potent pharmacological properties.[1][2] Among these, this compound (DMT) has garnered significant interest due to its demonstrated antiviral, anti-inflammatory, and cytotoxic activities.[1] The unique structural features of the dammarane skeleton, including the C-17 side chain, offer extensive opportunities for chemical modification to enhance potency and selectivity, making DMT and its analogs attractive candidates for therapeutic development.[2][3]
Chemical Synthesis and Characterization
The chemical structure of this compound is characterized by a dammarane core with hydroxyl groups at positions 3, 24, and 25, and a double bond between carbons 20 and 21.
General Synthesis Approach:
While specific, detailed protocols for the total synthesis of this compound are not extensively reported in publicly available literature, a general approach involves the isolation of related dammarane triterpenoids, such as dammarenediol II, from natural sources like Panax ginseng, followed by chemical modifications. The synthesis of derivatives often involves reactions targeting the hydroxyl groups and the double bond. For instance, oxidation can convert the hydroxyl groups to ketones, and the double bond can be subjected to epoxidation or other addition reactions.[1]
A general workflow for the synthesis of dammarane derivatives from a precursor is outlined below.
Caption: General synthesis workflow for dammarane derivatives.
Biological Activities and Quantitative Data
This compound and its derivatives have demonstrated a range of biological activities. The following tables summarize the available quantitative data.
| Compound | Cell Line | Activity | IC50 / EC50 | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 10 - 30 µM | [1] |
| This compound | HepG2 (Human hepatocarcinoma) | Cytotoxicity | 10 - 30 µM | [1] |
| 20(S)-Dammar-25(26)-ene-3β,12β,20-triol | HCT-8 (Human colon cancer) | Cytotoxicity | 31.6 µg/mL | [1] |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (Compound 42) | PTP1B | Enzyme Inhibition | 134.9 µM | [4] |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (Compound 8) | α-glucosidase | Enzyme Inhibition | 489.8 µM | [4] |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (Compound 26) | α-glucosidase | Enzyme Inhibition | 467.7 µM | [4] |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (Compound 8) | PTP1B | Enzyme Inhibition | 319.7 µM | [4] |
| (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivative (Compound 26) | PTP1B | Enzyme Inhibition | 269.1 µM | [4] |
Table 1: Cytotoxic and Enzyme Inhibitory Activities of this compound and Related Compounds.
| Compound | Assay | Effect | Reference |
| This compound | LPS-stimulated macrophages | Reduction of TNF-α and IL-6 | [1] |
| This compound | Herpes Simplex Virus Type 1 (HSV-1) Assay | Significant reduction in viral replication | [1] |
Table 2: Anti-inflammatory and Antiviral Activities of this compound.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Activity via NF-κB Pathway Inhibition
The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1] This strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. While the precise molecular targets of DMT within this pathway require further elucidation, a plausible mechanism involves the inhibition of IκB kinase (IKK) phosphorylation, which would prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Caption: Proposed mechanism of NF-κB inhibition by DMT.
Potential Involvement of STAT3 and ERK Pathways
A structurally related compound, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, has been shown to negatively regulate the activation of STAT3 and ERK signaling pathways in HepG2 cells.[5] This suggests that this compound might also exert its cytotoxic effects through modulation of these key cancer-related pathways. Further investigation is warranted to confirm this hypothesis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, HepG2)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (DMT) stock solution in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of DMT (e.g., 1-100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
This protocol outlines a method to assess the anti-inflammatory activity of DMT by measuring cytokine levels in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (DMT)
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DMT for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the inhibitory effect of DMT on cytokine production.
Antiviral Assay (Plaque Reduction Assay for HSV-1)
This is a standard method to evaluate the antiviral activity of a compound against a lytic virus like HSV-1.
Materials:
-
Vero cells (or other susceptible cell line)
-
DMEM with 2% FBS
-
Herpes Simplex Virus Type 1 (HSV-1)
-
This compound (DMT)
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Grow Vero cells to confluence in 6-well plates.
-
Pre-treat the cells with different concentrations of DMT for 1 hour.
-
Infect the cells with HSV-1 at a known multiplicity of infection (MOI) for 1 hour.
-
Remove the virus inoculum and add an overlay of methylcellulose medium containing the respective concentrations of DMT.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC50 value of DMT.[6]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of bioactive molecules with therapeutic potential in oncology, inflammatory diseases, and virology. The available data highlight the importance of the dammarane scaffold in designing novel therapeutic agents. Future research should focus on:
-
Elucidation of Precise Mechanisms: Detailed studies are needed to identify the specific molecular targets of DMT within key signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a broader range of derivatives will help in optimizing the lead compounds for improved potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Preclinical animal studies are essential to validate the in vitro findings and to assess the drug-like properties of these compounds.
This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of this compound and its analogs into clinical applications.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological evaluation of (20 S,24 R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral activity of triptolide on herpes simplex virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Dammar-20(21)-en-3,24,25-triol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) isolated from plants of the Walsura genus, notably Walsura robusta. As a member of the dammarane (B1241002) family of triterpenoids, this compound has garnered interest within the scientific community for its potential therapeutic applications. In vitro studies have begun to elucidate its biological activities, revealing a spectrum of effects that suggest its promise in various disease models. This technical guide provides a comprehensive summary of the existing in vitro research on this compound and related compounds from its natural source, focusing on its cytotoxic and anti-inflammatory properties. The information is presented to facilitate further research and drug development efforts.
Quantitative Bioactivity Data
The in vitro bioactivity of this compound and other structurally related compounds isolated from Walsura species has been evaluated across several cell-based assays. The following tables summarize the key quantitative findings from these studies, providing a comparative look at their potency.
Table 1: Cytotoxic Activity of Triterpenoids and Limonoids from Walsura Species
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Walsuronoid D | HL-60 (Human promyelocytic leukemia) | Not Specified | 2.7 | [1] |
| SMMC-7721 (Human hepatoma) | Not Specified | 3.1 | [1] | |
| A-549 (Human lung carcinoma) | Not Specified | 3.5 | [1] | |
| MCF-7 (Human breast adenocarcinoma) | Not Specified | 4.1 | [1] | |
| SW480 (Human colon adenocarcinoma) | Not Specified | 3.9 | [1] | |
| Walsuronoid E | HL-60 (Human promyelocytic leukemia) | Not Specified | 3.3 | [1] |
| SMMC-7721 (Human hepatoma) | Not Specified | 4.5 | [1] | |
| A-549 (Human lung carcinoma) | Not Specified | 3.8 | [1] | |
| MCF-7 (Human breast adenocarcinoma) | Not Specified | 4.2 | [1] | |
| SW480 (Human colon adenocarcinoma) | Not Specified | 4.0 | [1] | |
| Dammarane & Apotirucallane Triterpenoids (New Isolates 1-7) | A549 (Human lung adenocarcinoma) | Proliferation Assay | Not Specified (Showed inhibitory activity) | [2] |
Note: Specific IC50 values for the new dammarane and apotirucallane triterpenoids from Walsura trichostemon were not provided in the abstract.
Table 2: Anti-inflammatory Activity of Limonoids from Walsura robusta
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Walrobsin A | Nitric Oxide (NO) Production | Not Specified | 7.8 | [3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key in vitro assays used to characterize the bioactivity of compounds from Walsura robusta.
Cytotoxicity Assays
The cytotoxic effects of triterpenoids and limonoids isolated from Walsura species were primarily determined using cell viability and proliferation assays.
General Protocol for Cell Viability/Proliferation Assays (e.g., MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds, including this compound and related molecules, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assays
The anti-inflammatory potential of compounds from Walsura robusta was assessed by measuring their ability to inhibit the production of inflammatory mediators in stimulated immune cells.
Protocol for Nitric Oxide (NO) Production Assay:
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium and conditions.
-
Cell Seeding: Macrophages are seeded in 96-well plates and allowed to adhere.
-
Compound and Stimulant Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Walrobsin A) for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for a longer period (e.g., 24 hours) to allow for the production of nitric oxide.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye at approximately 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from this curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells. The IC50 value is then calculated from the dose-response curve.
Protocol for Cytokine Expression Analysis (e.g., for IL-1β):
-
Cell Treatment and RNA Extraction: Following a similar treatment protocol as the NO production assay, total RNA is extracted from the macrophage cells using a suitable RNA isolation kit.
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): The extracted RNA is reverse-transcribed into complementary DNA (cDNA). The expression level of the IL-1β gene is then quantified using qPCR with specific primers for IL-1β and a housekeeping gene (for normalization).
-
Western Blotting for Protein Expression: To assess protein levels, cell lysates are collected after treatment. The proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against iNOS and IL-1β. A loading control (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
-
Data Analysis: For RT-qPCR, the relative gene expression is calculated using the ΔΔCt method. For Western blotting, the band intensities are quantified and normalized to the loading control.
Visualizations: Signaling Pathways and Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental Workflow for Cytotoxicity (MTT) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Triterpenoids from Walsura trichostemon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Walrobsins A and B, Two Anti-inflammatory Limonoids from Root Barks of Walsura robusta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Walrobsins A and B, Two Anti-inflammatory Limonoids from Root Barks of Walsura robusta - figshare - Figshare [figshare.com]
Dammar-20(21)-en-3,24,25-triol: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dammar-20(21)-en-3,24,25-triol (DMT) is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family, naturally occurring in plants such as Walsura robusta. Emerging research has highlighted its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the current state of knowledge on DMT, focusing on its pharmacological activities, underlying mechanisms of action, and relevant experimental methodologies. Quantitative data from in vitro studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the scientific data.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in medicinal chemistry and drug discovery due to their wide range of biological activities. Among these, the dammarane-type triterpenoids, primarily found in Panax species (ginseng), have been extensively studied for their therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders[1][2]. This compound (DMT), a specific dammarane triterpenoid, has been the subject of preliminary investigations that suggest its promise as a bioactive compound. This document aims to consolidate the available scientific information on DMT, providing a technical foundation for researchers and professionals in the field of drug development.
Therapeutic Applications and Efficacy
The therapeutic potential of this compound has been explored in several key areas, primarily through in vitro studies. The following sections summarize the findings related to its anticancer, anti-inflammatory, and antiviral activities.
Anticancer Activity
DMT has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported its ability to inhibit the proliferation of human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (HepG2) cells.
Table 1: Cytotoxic Activity of this compound (DMT) Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 10 - 30 | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 30 | [1] |
The mechanism underlying the anticancer activity of dammarane triterpenoids is multifaceted. For instance, a structurally related compound, Dammar-20(22)E,24-Diene-3β,6α,12β-Triol (YNPT2), has been shown to reduce the levels of hypoxia-inducible factor-1α (HIF-1α) through proteasome-mediated degradation, a pathway often implicated in tumor survival and angiogenesis.
Anti-inflammatory Activity
DMT has been shown to possess anti-inflammatory properties by modulating the response of macrophages to inflammatory stimuli. In in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages, DMT treatment led to a significant reduction in the secretion of pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1]. While specific IC50 values for this activity have not been reported, the qualitative evidence points to a potent anti-inflammatory effect. The proposed mechanism for many dammarane triterpenoids involves the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Antiviral Activity
Preliminary studies have suggested that DMT exhibits antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1). The proposed mechanism of action involves the inhibition of viral replication[1]. However, quantitative data, such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for its anti-HSV-1 activity, are not yet available in the public domain.
Experimental Protocols
To facilitate the replication and advancement of research on this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is suitable for assessing the cytotoxic effects of DMT on adherent cancer cell lines such as MCF-7 (breast cancer).
Objective: To determine the concentration of DMT that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (DMT)
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DMT in DMEM. Remove the old medium from the wells and add 100 µL of the DMT dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
MTT Cell Viability Assay Workflow.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Objective: To quantify the inhibitory effect of DMT on NO production.
Materials:
-
This compound (DMT)
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of DMT for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Nitric Oxide Production Assay Workflow.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is designed to evaluate the antiviral activity of DMT against HSV-1.
Objective: To determine the concentration of DMT that reduces the number of viral plaques by 50% (EC50).
Materials:
-
This compound (DMT)
-
Vero cells (or other HSV-1 permissive cell line)
-
Herpes Simplex Virus Type 1 (HSV-1)
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and wash the cells. Add an overlay medium containing various concentrations of DMT.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Staining:
-
Remove the overlay medium.
-
Fix the cells with methanol.
-
Stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
References
Dammar-20(21)-en-3,24,25-triol: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) of the dammarane (B1241002) series, a class of natural products that has garnered significant scientific interest due to a wide spectrum of biological activities. Isolated from medicinal plants such as Walsura robusta, this compound has demonstrated promising cytotoxic, anti-inflammatory, and antiviral properties in preclinical studies.[1][2] This technical guide provides a detailed overview of the current state of research on this compound, focusing on its chemical characteristics, biological effects, and the experimental methodologies used for its investigation. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Chemical Properties and Synthesis
This compound possesses a characteristic dammarane skeleton with hydroxyl groups at positions C-3, C-24, and C-25, and a double bond between C-20 and C-21.[2] The presence and configuration of these functional groups are crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₂O₃ | [3] |
| Molecular Weight | 460.73 g/mol | [3] |
| Appearance | White crystalline solid | - |
| Solubility | Soluble in methanol, ethanol, DMSO | - |
The synthesis of dammarane-type triterpenoids is a complex process, often involving multiple steps to construct the tetracyclic core and introduce the desired functional groups with correct stereochemistry. While total synthesis of this specific compound is not widely reported, general strategies for the synthesis of dammarane skeletons can be adapted. These often involve acid-catalyzed cyclization of a squalene-like precursor. Chemical modifications of the hydroxyl groups, such as oxidation to ketones or esterification, can be performed to explore structure-activity relationships.[2]
Biological Activities and Mechanism of Action
This compound has been shown to exhibit a range of biological effects, which are summarized below. The precise mechanisms of action are still under investigation, but preliminary evidence suggests the involvement of key signaling pathways related to cell death and inflammation.
Cytotoxic Activity
This triterpenoid has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported its ability to induce cell death in human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (HepG2) cells.[3] The cytotoxic activity is concentration-dependent, with reported IC50 values in the micromolar range. While the exact mechanism is not fully elucidated for this specific compound, related dammarane triterpenoids are known to induce apoptosis through the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[4][5]
Table 2: Cytotoxic Activity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| HL-60 (Human promyelocytic leukemia) | MTT Assay | 10 - 30 | [3] |
| HepG2 (Human hepatocellular carcinoma) | MTT Assay | 10 - 30 | [3] |
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound was found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] This suggests that it may interfere with inflammatory signaling pathways, potentially through the inhibition of transcription factors like NF-κB or modulation of mitogen-activated protein kinase (MAPK) pathways, which are known to be activated by LPS.[6][7]
Table 3: Anti-inflammatory Activity of this compound
| Cell Model | Stimulant | Measured Cytokines | Effect | Reference |
| RAW 264.7 macrophages | LPS | TNF-α, IL-6 | Reduction in cytokine production | [3] |
Antiviral Activity
Preliminary studies have indicated that this compound exhibits antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1).[8] The mechanism of its antiviral action is not yet clear but could involve interference with viral entry, replication, or assembly. Further research is needed to determine the specific viral or host cell targets.
Experimental Protocols
This section provides an overview of the key experimental methodologies that have been or could be employed to investigate the biological activities of this compound.
Isolation and Purification
The primary source of this compound is the plant Walsura robusta.[3] A general workflow for its isolation is depicted below.
Caption: General workflow for the isolation and purification of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., HL-60, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Assay (Cytokine Measurement in Macrophages)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like LPS.
-
Cell Culture: Culture RAW 264.7 macrophages in a 24-well plate until they reach 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control to determine the percentage of inhibition.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).
-
Cell Monolayer: Seed host cells (e.g., Vero cells) in a 6-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of HSV-1 for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., carboxymethylcellulose).
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on its biological activities and the known mechanisms of related compounds, several pathways are likely to be involved.
Apoptosis Pathway
The cytotoxic activity of many dammarane triterpenoids is mediated through the induction of apoptosis. This can occur via either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3. Activated caspase-3 then cleaves key cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
NF-κB and MAPK Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound likely involve the modulation of key inflammatory signaling pathways. In response to LPS, Toll-like receptor 4 (TLR4) activation leads to the downstream activation of the NF-κB and MAPK pathways, resulting in the transcription of pro-inflammatory genes. This compound may inhibit one or more steps in these cascades.
Caption: Potential inhibition of LPS-induced inflammatory pathways by this compound.
Future Directions
This compound represents a promising natural product with the potential for development as a therapeutic agent. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound to better understand its mechanism of action.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of cancer, inflammation, and viral infections.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to identify key structural features required for its biological activities and to optimize its potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
By addressing these research areas, the full therapeutic potential of this compound can be explored, potentially leading to the development of new and effective treatments for a range of diseases.
References
- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Nuclear caspase-3 and caspase-7 activation, and poly(ADP-ribose) polymerase cleavage are early events in camptothecin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antiviral activity of dammar resin triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Biosynthesis of Dammarane Triterpenoids: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the core biosynthetic pathway of dammarane-type triterpenoids, a class of natural products with significant pharmacological interest. The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the enzymatic steps leading to the formation of key dammarane (B1241002) aglycones, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
While the primary focus is on the well-elucidated pathway leading to protopanaxadiol (B1677965), a central precursor to many bioactive ginsenosides, this guide also addresses the current knowledge gap regarding the specific biosynthesis of Dammar-20(21)-en-3,24,25-triol. This particular triterpenoid (B12794562) has been isolated from Walsura robusta, but its precise enzymatic origin remains to be discovered.
The Established Core Biosynthesis Pathway of Dammarane Triterpenoids
The biosynthesis of dammarane-type triterpenoids originates from the cyclization of 2,3-oxidosqualene (B107256), a common precursor for all triterpenoids.[1] This initial step dictates the formation of the characteristic tetracyclic dammarane skeleton. Subsequent modifications, primarily hydroxylations catalyzed by cytochrome P450 enzymes, lead to the diverse array of dammarane triterpenoids observed in nature.
Formation of the Dammarane Skeleton: From 2,3-Oxidosqualene to Dammarenediol-II
The commitment step in dammarane biosynthesis is the cyclization of 2,3-oxidosqualene to form dammarenediol-II. This reaction is catalyzed by the enzyme dammarenediol-II synthase (DS) .[1][2] Several orthologs of this enzyme have been identified in various Panax species, including P. ginseng (PgDDS) and P. quinquefolius (PqDS).[3][4] The heterologous expression of DS in yeast has been a successful strategy to produce dammarenediol-II for further studies and for the reconstruction of downstream pathways.[2][5]
Hydroxylation of the Dammarane Skeleton: The Path to Protopanaxadiol
Following the formation of the dammarane backbone, a series of hydroxylation events occur, which are crucial for the bioactivity of the final compounds. A key hydroxylation step is the conversion of dammarenediol-II to protopanaxadiol (PPD). This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP716A47 , which acts as a dammarenediol 12-hydroxylase.[6][7] This enzyme introduces a hydroxyl group at the C-12 position of the dammarane skeleton.[6][7] The functional characterization of CYP716A47 has been achieved through in vitro enzymatic assays and co-expression with dammarenediol-II synthase in yeast, which resulted in the production of protopanaxadiol.[7][8]
Protopanaxadiol is a pivotal intermediate, serving as the aglycone for a large number of protopanaxadiol-type ginsenosides. Further hydroxylation of protopanaxadiol at the C-6 position by another cytochrome P450, CYP716A53v2 , leads to the formation of protopanaxatriol (B1242838) (PPT), the precursor for protopanaxatriol-type ginsenosides.[1]
Quantitative Data: Protopanaxadiol Production in Engineered Saccharomyces cerevisiae
The heterologous production of dammarane triterpenoids in microbial hosts, particularly Saccharomyces cerevisiae, has been a significant area of research. The table below summarizes the yields of protopanaxadiol achieved in various engineered yeast strains, providing a quantitative overview of the current state of metabolic engineering for this valuable compound.
| Strain | Engineering Strategy | Protopanaxadiol Titer (mg/L) | Protopanaxadiol Yield (mg/g DCW) | Reference |
| B-C9 | Multi-copy integration of PPD pathway | 10.93 ± 0.89 | 2.21 ± 0.45 | [6] |
| BY-I | Modular engineering of PPD pathway | 58.43 ± 1.76 | 11.32 ± 0.45 | [6] |
| BY-III-4 | Fine-tuning of INO2 expression | 310.35 ± 8.96 | 40.79 ± 0.30 | [6] |
| BY-V | Introduction of UPC2.1 and knockout of LPP1 | 563.06 ± 1.65 | 78.13 ± 0.38 | [6] |
| GW10 | Co-fermentation of glucose and xylose, overexpression of POS5 | 152.37 | Not Reported | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the dammarane biosynthesis pathway.
Protocol 1: Heterologous Expression and Characterization of Dammarenediol-II Synthase in Saccharomyces cerevisiae
This protocol is adapted from studies on the functional characterization of dammarenediol-II synthase.[3][5]
1. Gene Cloning and Vector Construction:
- Isolate the full-length cDNA of the candidate dammarenediol-II synthase gene (e.g., PqDS) from the source organism (e.g., Panax quinquefolius hairy roots) using RT-PCR.
- Clone the amplified cDNA into a yeast expression vector (e.g., pAUR123) under the control of a suitable promoter (e.g., a constitutive promoter).
- Verify the sequence of the insert by DNA sequencing.
2. Yeast Transformation:
- Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., a strain deficient in lanosterol (B1674476) synthase to reduce competing pathways).
- Select transformed yeast colonies on appropriate selection media.
3. Yeast Culture and Induction:
- Inoculate a single colony of the transformed yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.
- Use this starter culture to inoculate a larger volume of culture medium.
- Grow the culture for 48-72 hours at 30°C with shaking.
4. Extraction of Triterpenoids:
- Harvest the yeast cells by centrifugation.
- Wash the cell pellet with sterile distilled water.
- Lyse the cells by saponification with 20% (w/v) KOH in 50% (v/v) ethanol (B145695) at 80°C for 1 hour.
- Extract the non-saponifiable lipids three times with an equal volume of n-hexane.
- Combine the hexane (B92381) extracts and evaporate to dryness under a stream of nitrogen.
5. Product Analysis:
- Resuspend the dried extract in a suitable solvent (e.g., methanol).
- Analyze the extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the presence of dammarenediol-II by comparing the retention time and mass spectrum with an authentic standard.
Protocol 2: In Vitro Enzyme Assay for CYP716A47 (Dammarenediol-II 12-hydroxylase)
This protocol is based on the methods used for the functional characterization of CYP716A47.[7][10]
1. Microsome Preparation:
- Express the CYP716A47 enzyme in a suitable system, such as yeast (e.g., WAT21) or insect cells.
- Harvest the cells and resuspend them in an ice-cold extraction buffer.
- Disrupt the cells using a homogenizer or by sonication.
- Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris.
- Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Enzyme Reaction:
- Prepare a reaction mixture containing:
- Potassium phosphate (B84403) buffer (pH 7.4)
- Microsomal protein containing CYP716A47
- NADPH (as a cofactor)
- Dammarenediol-II (substrate, dissolved in a suitable solvent like DMSO)
- Initiate the reaction by adding the substrate.
- Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
3. Product Extraction and Analysis:
- Stop the reaction by adding an equal volume of ethyl acetate.
- Vortex the mixture and centrifuge to separate the phases.
- Collect the upper organic phase and repeat the extraction twice.
- Combine the organic extracts and evaporate to dryness.
- Resuspend the residue in methanol (B129727) and analyze by LC-MS to detect the formation of protopanaxadiol.
Protocol 3: General Protocol for LC-MS Analysis of Dammarane Triterpenoids
This protocol provides a general framework for the analysis of dammarane triterpenoids by LC-MS.[4][7][11]
1. Sample Preparation:
- Extract the triterpenoids from the biological matrix (e.g., plant tissue, yeast cells) using a suitable organic solvent (e.g., methanol, ethyl acetate).
- Concentrate the extract and redissolve it in the mobile phase for injection.
- Filter the sample through a 0.22 µm filter before analysis.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution is often employed, using a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent like acetonitrile (B52724) or methanol.
- Flow Rate: Typically in the range of 0.5-1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30-40°C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI is often preferred for its soft ionization.
- Polarity: Positive ion mode is generally used for the detection of dammarane triterpenoids.
- Detection Mode: Full scan mode is used for initial identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification for higher sensitivity and specificity.
- Data Analysis: Identify compounds by comparing their retention times and mass spectra (including fragmentation patterns in MS/MS) with authentic standards.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
References
- 1. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis | MDPI [mdpi.com]
- 2. Heterologous expression of dammarenediol synthase gene in an engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The isolation and characterization of dammarenediol synthase gene from Panax quinquefolius and its heterologous co-expression with cytochrome P450 gene PqD12H in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-yield production of protopanaxadiol from sugarcane molasses by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Purification of Dammar-20(21)-en-3,24,25-triol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with significant pharmacological potential, including antiviral and anticancer activities.[1] Effective purification of this compound from natural sources, such as plants of the Walsura or Shorea genus, is crucial for further research and development.[1][2] Column chromatography is a fundamental and widely used technique for the initial separation and purification of this compound from crude plant extracts.[1]
This document provides detailed application notes and protocols for the purification of this compound using silica (B1680970) gel column chromatography. It covers the entire workflow from sample preparation to final purification, including methods for monitoring fractions and optimizing the separation process.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. This process involves extraction, partitioning, column chromatography, and subsequent purification steps.
Experimental Protocols
Sample Preparation: Extraction and Partitioning
This initial step aims to obtain a crude extract from the plant material and then enrich it with triterpenoids.
Materials:
-
Dried and powdered plant material (e.g., leaves or stems of Walsura robusta)
-
Ethanol (B145695) (95%)
-
Ethyl acetate (B1210297)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Extraction: Macerate the dried plant powder with 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w). Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
Partitioning: Suspend the crude extract in distilled water and transfer it to a separatory funnel. Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate. Shake the funnel vigorously and allow the layers to separate.
-
Fraction Collection: Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer with ethyl acetate two more times.
-
Final Concentration: Combine all the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction. This fraction will be used for column chromatography.
Silica Gel Column Chromatography
This is the primary purification step to separate this compound from other compounds in the enriched fraction.
Materials:
-
Silica gel (200-300 mesh)
-
Glass column (e.g., 120 cm length x 5 cm diameter)
-
Hexane (B92381) (analytical grade)
-
Ethyl acetate (analytical grade)
-
TLC plates (silica gel 60 F254)
-
Developing chamber for TLC
-
Vanillin-sulfuric acid or Liebermann-Burchard reagent for TLC visualization
-
Fraction collector and test tubes
Protocol:
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the vertically clamped glass column, ensuring no air bubbles are trapped.
-
Continuously tap the column gently to promote uniform packing.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., hexane:ethyl acetate 9:1) through it.
Sample Loading (Dry Loading Method):
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of a suitable solvent like methanol.
-
Add a small amount of silica gel (approximately twice the weight of the extract) to the dissolved sample.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully load this powder onto the top of the packed silica gel column.
Gradient Elution:
-
Begin elution with a low polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient elution profile is shown in the table below.
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
Fraction Monitoring by TLC:
-
Spot a small amount from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 6:4).
-
After development, dry the plate and visualize the spots by spraying with a visualization reagent (e.g., vanillin-sulfuric acid) and heating. Triterpenoids typically appear as colored spots.
-
Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
Post-Column Processing:
-
Pool the pure fractions as identified by TLC.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the semi-pure compound.
Final Purification (Optional but Recommended)
For achieving higher purity (>98%), further purification steps like semi-preparative HPLC and crystallization are recommended.
a) Semi-Preparative HPLC:
-
Column: C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 52:48 v/v) is often effective.[1]
-
Flow Rate: 2 mL/min.[1]
-
Detection: UV at 203 nm.[1]
b) Crystallization:
-
Dissolve the purified compound in a suitable solvent system, such as chloroform-methanol (1:1).[1]
-
Allow for slow evaporation of the solvent at a controlled temperature (e.g., 4°C) to induce crystallization.[1]
-
Collect the crystals by filtration.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the purification process.
Table 1: Column Chromatography Parameters and Expected Purity
| Parameter | Value/Description |
| Stationary Phase | Silica Gel 60 (200–300 mesh) |
| Column Dimensions | 120 cm × 5 cm |
| Mobile Phase | Hexane-Ethyl Acetate (EtOAc) Gradient |
| Sample Loading | 500 mg crude extract |
| Elution Gradient | 8:2 → 0:10 (Hexane:EtOAc) |
| Target Fraction Elution | Approximately at 6:4 (Hexane:EtOAc)[1] |
| Purity Gain (Example) | 68.2% → 89.7%[1] |
Table 2: Example of a Step-Gradient Elution Profile
| Step | Solvent System (Hexane:EtOAc, v/v) | Column Volumes | Purpose |
| 1 | 9:1 | 2 | Elution of non-polar impurities |
| 2 | 8:2 | 3 | Elution of less polar compounds |
| 3 | 7:3 | 3 | Elution of compounds with intermediate polarity |
| 4 | 6:4 | 5 | Elution of this compound [1] |
| 5 | 1:1 | 3 | Elution of more polar compounds |
| 6 | 0:1 | 2 | Column washing |
Table 3: TLC Visualization Reagents for Triterpenoids
| Reagent | Preparation | Visualization |
| Vanillin-Sulfuric Acid | 1% vanillin (B372448) in ethanol, followed by the addition of 5% (v/v) sulfuric acid. | Heat the sprayed TLC plate at 100-110°C for 5-10 minutes. Triterpenoids appear as various colored spots (e.g., purple, blue). |
| Liebermann-Burchard | Acetic anhydride (B1165640) and concentrated sulfuric acid in ethanol. | Heat the sprayed plate. Triterpenoids give a characteristic color change, often to blue or green.[2][3] |
| p-Anisaldehyde-Sulfuric Acid | 0.5% p-anisaldehyde and 1% sulfuric acid in acetic acid. | Heat the sprayed plate. Produces specific colors for terpenoids.[2][3] |
Logical Relationships and Optimization
The success of the purification depends on the logical relationship between the polarity of the compound, the stationary phase, and the mobile phase.
References
Application Note: HPLC Analysis of Dammar-20(21)-en-3,24,25-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dammar-20(21)-en-3,24,25-triol. This triterpenoid (B12794562), isolated from various plant sources such as Walsura robusta, has garnered research interest for its potential biological activities.[1][2][3] The described method is designed to be a starting point for researchers requiring a reliable analytical technique for the identification and quantification of this compound in various sample matrices.
Introduction
This compound is a natural triterpenoid compound with the chemical formula C₃₀H₅₂O₃ and a molecular weight of 460.73 g/mol .[2][4][5] It belongs to the dammarane (B1241002) family of triterpenes and has been investigated for various potential pharmacological applications. Accurate and precise analytical methods are crucial for the study of this compound in both research and drug development settings. HPLC with UV detection is a widely used technique for the analysis of such non-volatile compounds. This document provides a foundational HPLC protocol that can be adapted and validated for specific research needs.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₂O₃ | [2][4][5] |
| Molecular Weight | 460.73 g/mol | [2][4][6] |
| CAS Number | 55050-69-6 | [4][5][6] |
| Appearance | Powder | [4] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
HPLC Method Protocol
This protocol is based on a semi-preparative method which can be adapted for analytical purposes.[1] Researchers should optimize and validate the method for their specific application.
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
-
Dimethyl sulfoxide (B87167) (DMSO)
Chromatographic Conditions
The following table outlines the recommended starting parameters for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water |
| Elution Mode | Isocratic or Gradient (to be optimized) |
| Isocratic Starting Condition | Acetonitrile:Water (52:48, v/v) |
| Flow Rate | 1.0 mL/min (for analytical scale) |
| Detection Wavelength | 203 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Diluent | Methanol or Acetonitrile |
Preparation of Solutions
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a small amount of DMSO.
-
Bring the final volume to 10 mL with a suitable diluent such as methanol or acetonitrile in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for calibration.
Sample Preparation: The sample preparation method will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the diluent.
Experimental and Logical Workflows
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
HPLC Method Development Logic
The development of a robust HPLC method follows a logical progression of steps to achieve optimal separation and detection.
Caption: Logical flow for HPLC method development.
Conclusion
This application note provides a foundational HPLC method for the analysis of this compound. The provided protocol and workflows offer a starting point for researchers to develop and validate a method tailored to their specific analytical needs. Optimization of the mobile phase composition, flow rate, and other parameters may be necessary to achieve the desired chromatographic performance for different sample matrices.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Dammar-20-ene-3,24,25-triol, (3β,24R)- [chembk.com]
- 6. This compound supplier | CAS 55050-69-6 | AOBIOUS [aobious.com]
Application Notes and Protocols: Cytotoxicity of Dammar-20(21)-en-3,24,25-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammar-20(21)-en-3,24,25-triol is a naturally occurring triterpenoid (B12794562) that has garnered interest for its potential therapeutic properties. As a member of the dammarane (B1241002) family of triterpenoids, it is being investigated for various biological activities, including its cytotoxic effects on cancer cells. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard cell viability assay and presents available data on its efficacy. The potential mechanism of action involving the induction of apoptosis is also discussed.
Quantitative Data Summary
This compound has demonstrated significant cytotoxic potential against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been reported to be in the micromolar range.
| Compound | Cell Line(s) | IC50 Range (µM) | Assay Type |
| This compound | Various cancer cell lines (e.g., breast cancer) | 10 - 30 | Not Specified |
Experimental Protocols
A common and effective method for determining the cytotoxicity of natural products like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for Cytotoxicity of this compound
1. Materials and Reagents:
-
This compound
-
Selected cancer cell line (e.g., MCF-7 for breast cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest the cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
3. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., a range from 1 to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48 to 72 hours.
4. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a dose-response curve fitting function.
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic effects of many dammarane-type triterpenoids are attributed to the induction of apoptosis, or programmed cell death. While the specific molecular targets of this compound are still under investigation, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.
Application Note and Protocols for a Cellular Anti-inflammatory Assay of Dammar-20(21)-en-3,24,25-triol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with potential therapeutic applications, including anti-inflammatory effects.[1] Compounds from this class have been noted for their ability to modulate immune responses. Specifically, dammarane (B1241002) triterpenoids have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the MyD88/NF-κB and STAT3 pathways. This document provides detailed protocols for evaluating the anti-inflammatory activity of this compound in a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The provided data is illustrative to guide researchers in their experimental design and data presentation.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 cells.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.7 ± 3.8 |
| 5 | 97.2 ± 4.1 |
| 10 | 95.8 ± 3.5 |
| 25 | 93.1 ± 4.9 |
| 50 | 90.5 ± 5.2 |
Data are presented as mean ± SD of three independent experiments.
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.4 | - |
| LPS (1 µg/mL) | 45.8 ± 3.2 | 0 |
| LPS + 1 µM Compound | 38.9 ± 2.9 | 15.1 |
| LPS + 5 µM Compound | 29.3 ± 2.5 | 36.0 |
| LPS + 10 µM Compound | 20.1 ± 1.8 | 56.1 |
| LPS + 25 µM Compound | 11.5 ± 1.3 | 74.9 |
| IC₅₀ | ~ 8.5 µM |
Data are presented as mean ± SD of three independent experiments.
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control | 55 ± 8 | - | 32 ± 5 | - |
| LPS (1 µg/mL) | 2850 ± 210 | 0 | 3500 ± 250 | 0 |
| LPS + 1 µM Compound | 2480 ± 180 | 13.0 | 3010 ± 220 | 14.0 |
| LPS + 5 µM Compound | 1850 ± 150 | 35.1 | 2240 ± 190 | 36.0 |
| LPS + 10 µM Compound | 1280 ± 110 | 55.1 | 1575 ± 140 | 55.0 |
| LPS + 25 µM Compound | 740 ± 65 | 74.0 | 910 ± 80 | 74.0 |
| IC₅₀ | ~ 9.0 µM | ~ 9.1 µM |
Data are presented as mean ± SD of three independent experiments.
Table 4: Effect on NF-κB and MAPK Signaling Pathway Protein Phosphorylation
| Treatment | p-p65 / p65 (Fold Change) | p-IκBα / IκBα (Fold Change) | p-ERK / ERK (Fold Change) | p-JNK / JNK (Fold Change) | p-p38 / p38 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 | 6.2 | 4.9 | 5.3 | 5.5 |
| LPS + 10 µM Compound | 2.5 | 2.8 | 2.7 | 2.9 | 3.0 |
Data are presented as fold change relative to the control group based on densitometric analysis of Western blots.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blot) and allow them to adhere overnight.[2][3]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO and cytokine assays, 15-30 minutes for signaling protein phosphorylation).
-
Cell Viability Assay (MTT Assay)
-
Seed 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Reagent)
-
Seed 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the nitrite concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed 4 x 10⁵ cells/well in a 24-well plate and incubate overnight.
-
Pre-treat cells with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell-free supernatants and store them at -20°C until use.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
The assay typically involves capturing the cytokine with a specific antibody, detection with a biotinylated antibody, followed by a streptavidin-HRP conjugate and a substrate for color development. The absorbance is measured at 450 nm.
Western Blot Analysis
-
Seed 5 x 10⁵ cells/well in a 6-well plate and allow them to adhere for 24 hours.
-
Pre-treat cells with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Quantify band intensities using densitometry software.
Visualizations
Experimental Workflow Diagram
NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway Inhibition
References
Application Notes and Protocols for Dammar-20(21)-en-3,24,25-triol in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) isolated from plants of the Walsura genus, notably Walsura robusta.[1][2] This natural compound has garnered interest in the scientific community due to its diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral properties.[1] These notes provide a comprehensive overview of its applications in cell culture studies, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Biological Activities and Applications
This compound has demonstrated significant potential in several key areas of biomedical research:
-
Anticancer Activity: The compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.[1] Studies indicate that it can induce apoptosis in human cancer cells.[1]
-
Anti-inflammatory Properties: this compound has been shown to possess anti-inflammatory effects, notably by downregulating the production of pro-inflammatory cytokines in macrophage cells.[1]
-
Antiviral Activity: Preliminary research has indicated its potential to inhibit the replication of certain viruses, such as Herpes Simplex Virus Type 1 (HSV-1), in vitro.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound in cell culture studies.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 10 - 30 | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 30 | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Effect | Reference |
| Macrophages | Lipopolysaccharide (LPS)-stimulated | Significant reduction of TNF-α and IL-6 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These are generalized methods and should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Anti-inflammatory Activity in Macrophages (Measurement of Pro-inflammatory Cytokines)
This protocol details the assessment of the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
References
Application Notes and Protocols for In Vivo Studies of Dammar-20(21)-en-3,24,25-triol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with significant therapeutic potential, demonstrating a range of biological activities including cytotoxic, anti-inflammatory, and neuroprotective effects.[1] Like other triterpenoids, this compound is highly hydrophobic, leading to poor aqueous solubility and consequently low bioavailability, which poses a significant challenge for in vivo research.[2][3] To overcome these limitations, appropriate formulation strategies are essential to enhance its delivery and efficacy in animal models.
These application notes provide detailed protocols for the formulation of this compound for in vivo studies, focusing on two effective methods: nanoemulsion and cyclodextrin (B1172386) inclusion complexation. Additionally, protocols for common administration routes, oral gavage and intravenous injection, are outlined.
Physicochemical Properties and Biological Activity
-
Structure: Dammarane-type triterpenoid.
-
Molecular Formula: C₃₀H₅₂O₃.[4]
-
Molecular Weight: 460.73 g/mol .[4]
-
Solubility: Poorly soluble in water, soluble in organic solvents like DMSO.
-
Biological Activities:
-
Anticancer: Exhibits cytotoxic effects against various cancer cell lines, potentially by inducing apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and caspases.[5][6][7]
-
Anti-inflammatory: May exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and Liver X Receptor α (LXRα).[8][9][10][11]
-
Neuroprotective: Potential for use in neurodegenerative disease research.[1]
-
Formulation Strategies for In Vivo Delivery
The low aqueous solubility of this compound necessitates the use of advanced formulation techniques to improve its bioavailability for in vivo studies.
Nanoemulsion Formulation
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They offer a large surface area for drug absorption and can significantly enhance the oral bioavailability of hydrophobic compounds.
Table 1: Components for Nanoemulsion Formulation
| Component | Example | Purpose |
| Oil Phase | Caprylic/capric triglycerides, Oleic acid | Solubilizes the hydrophobic drug |
| Surfactant | Tween 80, Polysorbate 20 | Reduces interfacial tension, stabilizes droplets |
| Co-surfactant | Transcutol HP, Ethanol (B145695) | Improves emulsification and stability |
| Aqueous Phase | Deionized water | Continuous phase of the emulsion |
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that enhance the drug's solubility and stability in aqueous solutions.[12]
Table 2: Types of Cyclodextrins for Formulation
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Most common, but has limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity than β-CD. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a good safety profile. |
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion of this compound using a low-energy self-emulsification method.
Materials:
-
This compound
-
Oil phase (e.g., Caprylic/capric triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve a predetermined amount of this compound in the selected oil phase.
-
Gently heat and vortex if necessary to ensure complete dissolution.
-
-
Preparation of the Surfactant/Co-surfactant Mixture (Smix):
-
Prepare a mixture of the surfactant and co-surfactant at a specific ratio (e.g., 2:1 Tween 80:Transcutol HP).
-
-
Formation of the Nanoemulsion Preconcentrate:
-
Add the oil phase containing the drug to the Smix.
-
Mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.
-
-
Formation of the Nanoemulsion:
-
Add the nanoemulsion preconcentrate dropwise to the aqueous phase (deionized water) under gentle magnetic stirring.
-
Continue stirring for 30 minutes to allow for the spontaneous formation of a stable and transparent or translucent nanoemulsion.
-
-
Characterization (Optional but Recommended):
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and quantifying the drug in the supernatant.
-
Table 3: Example Nanoemulsion Formulation Parameters
| Parameter | Value |
| Drug Concentration | 1-10 mg/mL |
| Oil:Smix Ratio | 1:9 to 1:4 (v/v) |
| Surfactant:Co-surfactant Ratio | 1:1 to 4:1 (v/v) |
| Aqueous Phase Volume | Titrated to desired final concentration |
| Stirring Speed | 400-600 rpm |
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.[13]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol:Water solution (e.g., 50% v/v)
-
Mortar and pestle
-
Vacuum oven or lyophilizer
Procedure:
-
Molar Ratio Determination:
-
Determine the molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).
-
-
Kneading:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Add the drug solution dropwise to the HP-β-CD powder while continuously triturating with the pestle.
-
Add a small amount of water to the mixture to form a thick, homogenous paste.
-
Continue kneading for 60-90 minutes.
-
-
Drying:
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved, or freeze-dry the paste using a lyophilizer.
-
-
Sieving and Storage:
-
Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Store the complex in a desiccator at room temperature.
-
-
Characterization (Optional but Recommended):
-
Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Determine the drug content and dissolution rate of the complex.
-
Table 4: Example Cyclodextrin Complexation Parameters
| Parameter | Value |
| Drug:Cyclodextrin Molar Ratio | 1:1 or 1:2 |
| Kneading Time | 60-90 minutes |
| Drying Temperature (Vacuum Oven) | 40-50°C |
| Drying Time | 24-48 hours (until constant weight) |
Protocol 3: Administration by Oral Gavage in Mice
This protocol details the procedure for administering the formulated this compound to mice via oral gavage.
Materials:
-
Prepared formulation of this compound
-
Mouse gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume. The recommended maximum volume is 10 mL/kg body weight.[14]
-
-
Syringe Preparation:
-
Draw the calculated volume of the formulation into the syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Restraint:
-
Grasp the mouse by the loose skin over the neck and back to immobilize the head. The body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. Do not force the needle. The mouse should swallow as the needle is advanced.
-
-
Administration:
-
Once the needle is in the stomach (pre-measure the length from the tip of the nose to the last rib), administer the formulation slowly and steadily.
-
-
Withdrawal and Monitoring:
-
Gently remove the needle in the same path it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.
-
Protocol 4: Administration by Intravenous (IV) Injection in Mice
This protocol describes the procedure for administering the formulated this compound to mice via intravenous injection into the lateral tail vein.
Materials:
-
Sterile, filtered formulation of this compound (nanoemulsion or cyclodextrin complex in solution)
-
Insulin syringes with fine-gauge needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal and Formulation Preparation:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Ensure the formulation is at room temperature and sterile.
-
-
Restraint:
-
Place the mouse in a suitable restrainer, ensuring the tail is accessible.
-
-
Vein Identification:
-
Wipe the tail with 70% ethanol to clean the injection site and make the veins more visible.
-
-
Injection:
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the formulation. If significant resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by this compound based on the activities of similar dammarane (B1241002) triterpenoids.
Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Proposed mechanism of apoptosis induction in cancer cells.
Experimental Workflows
Caption: Workflow for formulation and in vivo administration.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng. | Semantic Scholar [semanticscholar.org]
- 12. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. oatext.com [oatext.com]
Quantitative Analysis of Dammar-20(21)-en-3,24,25-triol in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) with a dammarane (B1241002) skeleton, found in various plant species, notably from the genera Shorea, Walsura, and Aglaia.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and cytotoxic effects. As research into the therapeutic potential of this natural product continues, robust and reliable methods for its quantitative analysis in plant extracts are essential for quality control, standardization, and advancing drug development efforts.
These application notes provide detailed protocols for the extraction, purification, and quantitative analysis of this compound from plant materials using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis and Extraction Efficiency
The concentration of this compound can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following tables summarize representative data on extraction efficiency and analytical parameters for the quantification of this and similar dammarane triterpenoids.
Table 1: Efficiency of Different Solvents for the Extraction of Dammarane-type Triterpenoids
| Solvent System | Temperature (°C) | Duration (hours) | Crude Extract Yield (%) | Purity by HPLC (%) |
| 95% Ethanol (B145695) | 60 | 24 | 12.4 | 68.2 |
| 80% Methanol | 50 | 18 | 10.1 | 65.8 |
| Acetone-Water | 40 | 30 | 8.7 | 59.3 |
This data is illustrative and based on typical extraction processes for dammarane triterpenoids.[2] Actual yields and purity will vary based on the specific plant material and experimental conditions.
Table 2: HPLC-UV Method Validation Parameters for a Dammarane Triterpenoid Analog
| Parameter | Value |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | 0.9972 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (RSD, %) | 3.8 - 6.9% |
| Inter-day Precision (RSD, %) | 3.5 - 5.8% |
| Accuracy (RE, %) | -9.2% to 11.9% |
| Mean Extraction Recovery (%) | 98.5% - 102.7% |
This table is based on a validated LC-MS/MS method for a similar dammarane triterpenoid, Dammar-20(22)E,24-Diene-3β,6α,12β-Triol, and is representative of the performance expected for a validated method for this compound.[3]
Experimental Protocols
Extraction and Purification of this compound
This protocol describes a general procedure for the extraction and purification of this compound from dried plant material.
Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Protocol:
-
Grinding: Grind the dried plant material (e.g., leaves, bark) into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at 60°C for 24 hours.[2]
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate.
-
Fraction Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the target compound.
-
Semi-preparative HPLC: Pool the fractions containing this compound and purify further using semi-preparative HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water.[2]
-
Isolation: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
Quantitative Analysis by HPLC-UV
This protocol provides a method for the quantification of this compound in plant extracts.
HPLC-UV Analysis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Dammar-20(21)-en-3,24,25-triol Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Dammar-20(21)-en-3,24,25-triol isomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: The primary challenges in separating this compound isomers stem from their structural similarities. These challenges include:
-
Stereoisomers: The molecule has multiple chiral centers (e.g., at C-3, C-24, and C-25), leading to the existence of enantiomers and diastereomers. These isomers have very similar physicochemical properties, making them difficult to separate using standard achiral HPLC methods.
-
Positional Isomers: Variations in the position of the double bond (e.g., 20(21) vs. 20(22)) can also result in closely eluting isomers.
-
Lack of a Strong Chromophore: Triterpenoids like this compound lack a strong UV-absorbing chromophore, which can lead to low sensitivity with UV detection.[1][2] Detection at lower wavelengths (around 203-210 nm) is often necessary.[3]
Q2: What is a general strategy for developing an HPLC method for separating these isomers?
A2: A systematic approach is recommended for developing a robust separation method. This typically involves screening different columns and mobile phases. Polysaccharide-based chiral stationary phases (CSPs) are a good starting point for separating stereoisomers.[3][4][5] Supercritical Fluid Chromatography (SFC) can also be a powerful and "green" alternative for chiral separations.[6][7][8]
Below is a suggested workflow for method development:
Q3: Which type of HPLC columns are most effective for separating this compound isomers?
A3: The choice of column depends on the type of isomers you are trying to separate:
-
For Stereoisomers (Enantiomers and Diastereomers): Polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® and Chiralcel® series) have shown great success in resolving a wide range of chiral compounds.[4][5]
-
For Positional Isomers: High-resolution reversed-phase columns, such as C18 or C30, can be effective. A C30 column may offer better shape selectivity for structurally similar triterpenoids.[1]
Q4: What are the recommended mobile phases for the separation of these isomers?
A4: The choice of mobile phase is critical and depends on the column being used:
-
Normal-Phase Chromatography (with CSPs): A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is a common starting point. The type and concentration of the alcohol can significantly impact the separation.
-
Reversed-Phase Chromatography: A gradient of acetonitrile-water or methanol-water is typically used. For compounds that are weak acids or bases, adding a modifier like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) to the mobile phase can improve peak shape.
Troubleshooting Guide
Problem 1: Poor or no resolution of isomers.
| Possible Cause | Suggested Solution |
| Inappropriate Column | If separating stereoisomers, ensure you are using a chiral stationary phase (CSP). For positional isomers, a high-resolution C18 or C30 column may be needed.[1] |
| Suboptimal Mobile Phase | Systematically screen different mobile phases. For chiral separations, vary the alcohol modifier (isopropanol, ethanol) and its percentage in the mobile phase. For reversed-phase, try different organic solvents (acetonitrile vs. methanol) and consider adding modifiers like formic acid or acetic acid. |
| Temperature Effects | Optimize the column temperature. Sometimes, a change in temperature can significantly alter selectivity. |
| Co-elution | If peaks are broad and appear to be merged, consider that you may have co-eluting isomers. Further method development, such as trying a different column or mobile phase system, is necessary. |
Problem 2: Peak splitting.
| Possible Cause | Suggested Solution |
| Sample Solvent Incompatibility | The solvent used to dissolve the sample may be too strong compared to the initial mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Void | A blocked frit or a void at the head of the column can disrupt the sample band. Try flushing the column in the reverse direction (if permitted by the manufacturer) or replace the column if the problem persists. |
| Co-eluting Isomers | What appears as a split peak might be two very closely eluting isomers. Try reducing the injection volume to see if the peaks become more distinct. Further optimization of the method is needed to improve resolution. |
| Mobile Phase pH near Analyte pKa | If the mobile phase pH is close to the pKa of the analyte, small fluctuations can lead to peak splitting. Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa. |
Problem 3: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Secondary Interactions | Peak tailing can occur due to interactions between the analyte and active sites (e.g., silanols) on the stationary phase. Adding a competitive amine (e.g., triethylamine) to the mobile phase or using a lower pH can help mitigate this. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the sample concentration or injection volume. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep the length to a minimum. |
Below is a troubleshooting decision tree for common HPLC separation issues:
Experimental Protocols
Table 1: Recommended Starting HPLC Conditions for Chiral Separation (Normal Phase)
| Parameter | Recommendation |
| Column | Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 205 nm or Charged Aerosol Detector (CAD) |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve sample in a solvent with low polarity, preferably the mobile phase. |
Table 2: Recommended Starting HPLC Conditions for Positional Isomer Separation (Reversed Phase)
| Parameter | Recommendation |
| Column | C30 or high-resolution C18 (e.g., 2.7 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm or Charged Aerosol Detector (CAD) |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve sample in methanol or acetonitrile. |
Note: The conditions provided in the tables above are starting points and will likely require optimization to achieve baseline separation of all isomers of interest. It is highly recommended to perform a systematic screening of different columns and mobile phase compositions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chiraltech.com [chiraltech.com]
- 8. selvita.com [selvita.com]
"Dammar-20(21)-en-3,24,25-triol" solubility for bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling Dammar-20(21)-en-3,24,25-triol in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural triterpenoid (B12794562) compound.[1] It is characterized by a dammarane (B1241002) skeleton and has been isolated from plants such as Walsura robusta.[2][3] This class of compounds is noted for a variety of biological activities, including anti-inflammatory, antioxidant, and antibacterial effects.[1]
Q2: What are the primary challenges when working with this compound in bioassays?
A2: The main challenge is its poor aqueous solubility. Like many triterpenoids, this compound is hydrophobic, which can lead to precipitation in aqueous buffers and cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO).[4] Ethanol and methanol (B129727) are also considered suitable solvents for dammarane-type triterpenoids.[2]
Solubility and Stock Solution Preparation
Recommended Solvents and Data
While comprehensive quantitative solubility data is limited, the following table summarizes recommended solvents for preparing stock solutions.
| Solvent | Classification | Notes |
| DMSO | Recommended | Soluble.[4] A common solvent for creating high-concentration stock solutions. |
| Ethanol | Recommended | Generally suitable for dammarane-type triterpenoids.[2] |
| Methanol | Suitable | Can be used for solubilizing triterpenoids.[2] |
Stock Solution Preparation Example
This table provides an example of how to prepare a high-concentration stock solution based on vendor information.
| Parameter | Value |
| Compound | This compound |
| Solvent | DMSO |
| Stock Concentration | 40 mg/mL |
| Procedure | Dissolve 2 mg of the compound in 50 µL of DMSO.[5] |
| Storage | Store stock solutions at -80°C for up to one year.[5] |
Troubleshooting Guide
Q4: My compound precipitates when I add it to my aqueous cell culture medium. What should I do?
A4: This is a common issue due to the compound's hydrophobicity. Follow this troubleshooting workflow to address the problem.
References
Technical Support Center: Overcoming Poor Solubility of Dammarane Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of dammarane (B1241002) triterpenoids.
Troubleshooting Guides
This section addresses specific issues encountered during experimental work with dammarane triterpenoids and offers practical solutions.
Issue 1: Precipitation of Dammarane Triterpenoid (B12794562) in Aqueous Buffer
Question: I dissolved my dammarane triterpenoid (e.g., Ginsenoside Rg3, Rh2) in an organic solvent like DMSO, but it precipitated when I diluted it into my aqueous experimental buffer (e.g., PBS). What should I do?
Answer: This is a common problem known as "salting out" that occurs when the aqueous solubility limit is exceeded upon dilution. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The most direct solution is to work with a lower final concentration of the triterpenoid in your aqueous medium.[1][2]
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Increase Co-solvent Percentage: If your experimental design allows, you can increase the percentage of the organic co-solvent in the final solution. However, be mindful of the potential for solvent toxicity to cells or interference with your assay.[1][2]
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Use Sonication: After diluting the stock solution, sonicate the mixture. This can help break down aggregates and improve the dispersion of the compound.[1]
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Gentle Warming: Gently warming the solution to around 37°C may temporarily increase the solubility of some dammarane triterpenoids.[1]
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Employ a Formulation Strategy: For experiments requiring higher concentrations, consider using a solubility-enhancing formulation. Several strategies are detailed in the FAQs below, including cyclodextrin (B1172386) complexation and the use of lipid-based systems.[1][3]
Issue 2: Low and Variable Bioavailability in In Vivo Studies
Question: My in vivo studies with a dammarane triterpenoid are showing low and inconsistent oral bioavailability. How can I improve this?
Answer: Poor aqueous solubility is a primary reason for low oral bioavailability of dammarane triterpenoids.[4][5][6] To enhance absorption and achieve more consistent results, consider these advanced formulation strategies:
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Nanosuspensions: Reducing the particle size of the triterpenoid to the nanometer scale dramatically increases the surface area for dissolution. For instance, a nanosuspension of 20(S)-protopanaxadiol (PPD) increased its maximum concentration in aqueous solution by over 30,000 times and significantly improved its oral bioavailability to 66%.[6][7]
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Phospholipid Complexes: Complexing the triterpenoid with phospholipids (B1166683) can enhance both its water and lipid solubility, which is beneficial for crossing biological membranes. A phospholipid complex of 20(S)-protopanaxadiol (PPD-PLC) showed a 6.53-fold increase in equilibrium solubility in water.[5][8]
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10][11] This pre-dissolved state enhances drug solubilization and absorption.[11]
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Cubic Nanoparticles with Permeation Enhancers: For compounds that suffer from both poor solubility and poor permeability (BCS Class IV), combining a carrier system with a permeation enhancer can be effective. For example, PPD-loaded cubic nanoparticles containing piperine (B192125) increased the relative bioavailability of PPD by 248%.[12]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubility of dammarane triterpenoids and methods for their enhancement.
1. General Solubility
Question: Why are dammarane triterpenoids poorly soluble in water?
Answer: Dammarane triterpenoids, such as ginsenosides (B1230088) and their aglycones like protopanaxadiol, possess a rigid tetracyclic dammarane skeleton, which is highly lipophilic. While the presence of sugar moieties in ginsenosides increases their hydrophilicity to some extent, the overall molecule often retains poor aqueous solubility, particularly for aglycones or ginsenosides with fewer sugar groups.[1] This inherent lipophilicity limits their dissolution in aqueous environments, leading to challenges in formulation and reduced bioavailability.[4][13]
2. Solubility Enhancement Techniques
Question: What are the most effective methods to enhance the aqueous solubility of dammarane triterpenoids?
Answer: Several techniques can significantly improve the solubility of these compounds. The choice of method often depends on the specific triterpenoid, the desired concentration, and the experimental system (in vitro vs. in vivo). Key methods include:
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Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[14][15] They can encapsulate poorly soluble molecules like dammarane triterpenoids, forming inclusion complexes that have enhanced aqueous solubility.[13][14]
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Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix at the molecular level.[16] This can convert the drug from a crystalline to a more soluble amorphous state, improving dissolution rates.[4]
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Lipid-Based Formulations: These include liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[3][11][17] These formulations keep the lipophilic drug in a solubilized state within a lipid carrier, facilitating its dispersion and absorption in the aqueous environment of the GI tract.[18][19]
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Particle Size Reduction: Techniques like micronization and nanosuspension reduce the particle size of the drug, which increases the surface area-to-volume ratio and, consequently, the dissolution rate according to the Noyes-Whitney equation.[18][20][21]
3. Quantitative Data on Solubility Enhancement
Question: Can you provide some quantitative examples of solubility improvement for specific dammarane triterpenoids?
Answer: Yes, here are some examples summarized in the tables below:
Table 1: Solubility of Selected Ginsenosides in Different Solvents
| Ginsenoside | Solvent | Solubility |
| Ginsenoside Re | Ethanol | ~5 mg/mL |
| DMSO | ~15 mg/mL | |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
| 20(S)-Ginsenoside Rg3 | Ethanol | ~20 mg/mL |
| DMSO | ~10 mg/mL | |
| Dimethyl formamide (DMF) | ~10 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Ginsenoside Rg1 | DMSO | ~10 mg/mL |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |
Data sourced from product information sheets.[22][23][24]
Table 2: Fold Increase in Solubility/Dissolution of Dammarane Triterpenoids Using Formulation Strategies
| Dammarane Triterpenoid | Formulation Strategy | Fold Increase in Solubility/Dissolution | Reference |
| Ginsenosides Rg5 and Rk1 | γ-Cyclodextrin Inclusion Complex | 3-fold increase in dissolution rate | [13] |
| 20(S)-Protopanaxadiol (PPD) | Phospholipid Complex | 6.53-fold increase in equilibrium water solubility | [5][8] |
| 20(S)-Protopanaxadiol (PPD) | Nanosuspension | >30,000-fold increase in maximum aqueous concentration | [6][7] |
4. Experimental Protocols
Question: Where can I find a detailed protocol for preparing a cyclodextrin inclusion complex?
Answer: Below is a general experimental protocol for preparing a dammarane triterpenoid-cyclodextrin inclusion complex.
Experimental Protocol: Preparation of a Dammarane Triterpenoid-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of a dammarane triterpenoid by forming an inclusion complex with a cyclodextrin (e.g., γ-cyclodextrin, HP-β-CD).[1][2]
Materials:
-
Dammarane triterpenoid (e.g., Ginsenoside RG4)
-
Cyclodextrin (e.g., γ-cyclodextrin)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Determine Molar Ratio: Decide on the desired molar ratio of the triterpenoid to the cyclodextrin. A 1:1 molar ratio is a common starting point.[1]
-
Dissolve Cyclodextrin: Calculate and weigh the required amount of cyclodextrin and dissolve it in deionized water with stirring.
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Add Triterpenoid: Slowly add the powdered dammarane triterpenoid to the cyclodextrin solution while continuously stirring.
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Stir Mixture: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated to 50-60°C) for 24-48 hours to allow for complex formation.[1][2]
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Cool and Freeze: After stirring, cool the solution to room temperature and then freeze it at -80°C.[1][2]
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Lyophilize: Lyophilize the frozen solution using a freeze-dryer to obtain a dry powder of the inclusion complex.[1][2]
-
Reconstitution: The resulting powder can be reconstituted in water or an appropriate buffer for experimental use.
Question: Can you provide a workflow for preparing a nanosuspension?
Answer: Certainly. Here is a protocol for preparing a 20(S)-protopanaxadiol (PPD) nanosuspension using a precipitation-ultrasonication method.
Experimental Protocol: Preparation of a PPD Nanosuspension
Objective: To prepare a stable nanosuspension of PPD to enhance its aqueous concentration and bioavailability.[7]
Materials:
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20(S)-protopanaxadiol (PPD) powder
-
Bovine Serum Albumin (BSA) solution (1% w/v)
-
Ultrasonic cleaner (sonicator)
-
Vacuum evaporator
Procedure:
-
Prepare Organic Solution: Dissolve the bulk PPD powder in acetone to form an organic solution (e.g., 40 mg/mL).
-
Precipitation with Ultrasonication: Slowly introduce a defined volume of the organic PPD solution (e.g., 2.5 mL) into a larger volume of 1% BSA solution (e.g., 10 mL) under continuous sonication (e.g., 250 W). The BSA acts as a stabilizer.
-
Solvent Evaporation: Evaporate the resulting suspension under vacuum at approximately 40°C to remove all residual acetone.
-
Final Nanosuspension: The resulting aqueous suspension is the PPD nanosuspension. This can be used directly or lyophilized for long-term storage.
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Lyophilization (Optional): The nanosuspension can be freeze-dried. The BSA also serves as a cryoprotectant. The resulting powder can be reconstituted with physiological saline to the desired concentration.[7]
Visual Guides
Diagrams of Methodologies and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 4. Ginsenoside Drug Nanocomposites Prepared by the Aerosol Solvent Extraction System for Enhancing Drug Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Enhanced oral absorption of 20(S)-protopanaxadiol by self-assembled liquid crystalline nanoparticles containing piperine: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. mdpi.com [mdpi.com]
- 15. scienceasia.org [scienceasia.org]
- 16. ijbpas.com [ijbpas.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. mdpi.com [mdpi.com]
- 20. ijpbr.in [ijpbr.in]
- 21. ijpsm.com [ijpsm.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting "Dammar-20(21)-en-3,24,25-triol" NMR signal overlap
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering NMR signal overlap during the analysis of "Dammar-20(21)-en-3,24,25-triol" and related dammarane-type triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR signals for this compound?
A1: The ¹H NMR spectrum of this compound, recorded in CDCl₃ at 500 MHz, shows key characteristic signals. The proton at the C-21 position of the double bond typically appears around δ 5.28 ppm. The proton attached to the carbon bearing the hydroxyl group at C-3 is expected at approximately δ 3.52 ppm. Additionally, the methyl groups at C-24 and C-25 often present signals around δ 1.26 ppm.[1] Dammarane-type triterpenoids generally exhibit a cluster of seven to eight singlet methyl signals in the upfield region of the spectrum, typically between δ 0.6 and 1.5 ppm. Protons on carbons bearing hydroxyl groups are usually found in the δ 4.0-5.5 ppm region, while olefinic protons resonate between δ 4.3-6.0 ppm.
| Proton | Reported Chemical Shift (δ ppm) |
| H-21 | 5.28 |
| H-3 | 3.52 |
| C-24 & C-25 Methyls | 1.26 |
Q2: I am observing significant signal overlap in the aliphatic region of my ¹H NMR spectrum for a this compound sample. How can I resolve these signals?
A2: Signal overlap in the aliphatic region is a common challenge due to the complex tetracyclic structure and multiple chiral centers of dammarane (B1241002) triterpenoids. To address this, a combination of 2D NMR experiments is highly recommended. These experiments spread the signals into a second dimension, providing greater resolution.
Troubleshooting Guides
Guide 1: Resolving Overlapping Signals with 2D NMR Spectroscopy
Issue: The 1D ¹H NMR spectrum of my this compound derivative shows a crowded region of overlapping methylene (B1212753) and methine signals, making structural assignment impossible.
Solution: Employ a suite of 2D NMR experiments to resolve the overlapping signals and establish connectivity.
Recommended Experiments:
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing you to trace spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, effectively separating proton signals based on the chemical shift of the carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.
Experimental Protocols:
1. 2D COSY Experiment:
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Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygp).
-
Solvent: The same deuterated solvent as the 1D ¹H NMR (e.g., CDCl₃).
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Spectral Width (F2 and F1): Set the spectral width to cover the entire proton chemical shift range.
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Number of Increments (F1): Acquire a sufficient number of increments (e.g., 256-512) to achieve adequate resolution in the indirect dimension.
-
Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. 2D HSQC Experiment:
-
Pulse Program: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
¹J(C,H) Coupling Constant: Set the one-bond coupling constant to an average value for C-H bonds (e.g., 145 Hz).
-
Spectral Width (F2): Cover the full proton chemical shift range.
-
Spectral Width (F1): Cover the expected ¹³C chemical shift range for the molecule.
-
Data Processing: Process the data with appropriate window functions to enhance resolution and sensitivity.
3. 2D HMBC Experiment:
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
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Long-Range Coupling Constant (nJ(C,H)): Optimize for a long-range coupling of approximately 8-10 Hz.
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Spectral Widths (F2 and F1): Cover the full proton and carbon chemical shift ranges, respectively.
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Data Processing: Apply appropriate window functions and perform Fourier transformation.
Visualization of the Troubleshooting Workflow:
Caption: Workflow for resolving signal overlap using 2D NMR.
Guide 2: Utilizing Solvent Effects to Resolve Signal Overlap
Issue: Specific proton signals remain overlapped even in 2D NMR spectra.
Solution: Change the deuterated solvent to induce differential changes in chemical shifts. Aromatic solvents like benzene-d₆ can cause significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to anisotropic effects, which can help to resolve overlapping signals.
Experimental Protocol:
-
Acquire Initial Spectrum: Record the standard 1D ¹H NMR and relevant 2D NMR spectra in a common solvent like CDCl₃.
-
Solvent Exchange: Prepare a new sample of your compound dissolved in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄).
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Acquire New Spectra: Record the same set of NMR experiments in the new solvent.
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Compare Spectra: Carefully compare the spectra obtained in different solvents to identify signals that have shifted and are now resolved.
| Solvent | Potential Effect on Chemical Shifts |
| Benzene-d₆ | Can induce significant upfield or downfield shifts depending on the spatial relationship of protons to the aromatic ring of the solvent. |
| Acetone-d₆ | A more polar aprotic solvent that can alter hydrogen bonding interactions compared to CDCl₃. |
| Methanol-d₄ | A polar protic solvent that can significantly affect the chemical shifts of exchangeable protons (e.g., -OH) and nearby protons. |
Visualization of the Logic:
Caption: Logic for using solvent effects to resolve NMR signal overlap.
Guide 3: Employing NMR Shift Reagents
Issue: Limited access to high-field NMR spectrometers or complex 2D NMR experiments, and signal overlap persists.
Solution: Use a lanthanide-based NMR shift reagent. These paramagnetic complexes can coordinate with Lewis basic functional groups in the molecule, such as the hydroxyl groups in this compound, inducing large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance from the lanthanide ion, which can effectively spread out overlapping signals.
Common Shift Reagents:
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Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)): Typically induces downfield shifts.
-
Pr(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium(III)): Typically induces upfield shifts.
Experimental Protocol:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add Shift Reagent: Add a small, known amount (e.g., a few milligrams) of the chosen shift reagent to the NMR tube.
-
Acquire Spectrum: Shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.
-
Titration: Continue adding small increments of the shift reagent and acquiring spectra until the desired signal dispersion is achieved. Be aware that excessive amounts of shift reagent can lead to significant line broadening.
Visualization of the Experimental Workflow:
Caption: Workflow for using NMR shift reagents.
References
"Dammar-20(21)-en-3,24,25-triol" stability in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dammar-20(21)-en-3,24,25-triol in various solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, a dammarane-type triterpenoid, is generally more stable in its solid, lyophilized form than in solution. As a lyophilized powder stored at -20°C in a light-protected container, it can maintain purity for extended periods. However, once dissolved in a solvent, its stability can be compromised by factors such as the type of solvent, storage temperature, exposure to light, and pH. Triterpenoids, as a class, can be susceptible to oxidation and hydrolysis.
Q2: Which solvents are recommended for dissolving this compound?
Based on extraction and purification procedures for dammarane-type triterpenoids, common solvents that can be used include:
-
Alcohols: Methanol, Ethanol (B145695)
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Esters: Ethyl acetate
-
Aprotic Polar Solvents: Acetonitrile (B52724), Dimethyl sulfoxide (B87167) (DMSO)
The choice of solvent will depend on the intended application. For short-term use, many of these solvents are suitable. However, for long-term storage in solution, stability studies are highly recommended.
Q3: What are the primary factors that can cause degradation of this compound in solution?
The primary factors that can lead to the degradation of this compound in solution include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Both acidic and basic conditions can promote hydrolysis or other chemical transformations.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation. The double bond in the structure is a potential site for oxidation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
Q4: Are there any known degradation products of this compound?
While specific degradation product analysis for this exact molecule in various solvents is not extensively published, dammarane-type triterpenoids can undergo reactions such as oxidation and substitution. For instance, oxidation can occur at the double bond, potentially forming epoxides.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Purity in Solution
Symptoms:
-
A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Changes in the color or clarity of the solution.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Solvent-Induced Degradation | The chosen solvent may be reacting with the compound. It is advisable to test the stability in a small batch of an alternative solvent. Consider less reactive solvents like acetonitrile or ethanol for initial trials. |
| Temperature Sensitivity | The solution may be stored at too high a temperature. Store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Oxidation | The compound may be sensitive to oxidation. Prepare solutions using degassed solvents. Consider storing the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Light Exposure | The compound may be photolabile. Store solutions in amber vials or wrap the container with aluminum foil to protect from light. |
| Contamination | The solvent or container may be contaminated with acidic, basic, or metallic impurities that can catalyze degradation. Use high-purity solvents and thoroughly clean all glassware. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variable IC50 values or other bioactivity readouts between experiments.
-
Loss of expected biological effect over time.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation of Stock Solution | The stock solution may have degraded since it was first prepared. It is recommended to prepare fresh stock solutions for each experiment or to qualify the stability of the stock solution over time. |
| Instability in Assay Buffer | The compound may be unstable in the aqueous, buffered conditions of the biological assay. Perform a time-course experiment to assess the stability of the compound in the assay medium. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) after dilution in the assay buffer. |
| Interaction with Assay Components | Other components in the assay medium (e.g., serum proteins, reducing agents) may be interacting with or degrading the compound. Evaluate the stability of the compound in the presence of individual assay components. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Selected Solvent
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under defined temperature and light conditions.
1. Materials:
-
This compound (high purity)
-
High-purity solvent of choice (e.g., methanol, ethanol, acetonitrile, DMSO)
-
Amber HPLC vials with inert caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD) and a C18 column
2. Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several amber HPLC vials.
-
Storage Conditions:
-
Store one set of vials at the intended storage temperature (e.g., 4°C, room temperature, 40°C).
-
For photostability testing, expose a set of vials to a controlled light source while keeping a control set wrapped in foil.
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
HPLC Analysis: At each time point, inject a sample onto the HPLC system. Use a suitable mobile phase to achieve good separation of the parent compound from any potential degradants.
-
Data Analysis:
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
Monitor the appearance and growth of any new peaks, which may indicate degradation products.
-
3. Data Presentation:
Table 1: Stability of this compound in Methanol at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 40°C |
| 0 | 100 | 100 | 100 |
| 24 | |||
| 48 | |||
| 72 | |||
| 168 (1 week) |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation pathways, as recommended by ICH guidelines.
1. Materials:
-
This compound
-
Methanol or Acetonitrile (as co-solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with PDA or MS detector
2. Procedure:
-
Prepare Stock Solution: Dissolve this compound in a small amount of co-solvent and then dilute with the stressor solution to the final target concentration.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a set period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a controlled light source.
-
Analysis: Analyze all stressed samples by HPLC-PDA or HPLC-MS to separate and identify the parent compound and any degradation products.
3. Data Presentation:
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | ||
| 0.1 M NaOH | 24 hours | 60°C | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Heat (Solid) | 48 hours | 80°C | ||
| Heat (Solution) | 48 hours | 80°C | ||
| Light Exposure | 7 days | 25°C |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: Improving the Yield of Dammar-20(21)-en-3,24,25-triol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Dammar-20(21)-en-3,24,25-triol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound is a dammarane-type triterpenoid (B12794562).[1][2] This class of compounds is known for a variety of potential pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral effects.[3] The primary documented natural source of this compound is Walsura robusta, a plant belonging to the Meliaceae family.[4]
Q2: Which solvents are most effective for the initial extraction of this compound?
Due to its polar nature, polar solvents are recommended for the extraction of this compound. Ethanol (B145695) and methanol (B129727) are commonly used for extracting triterpenoids. For a structurally similar dammarane (B1241002) derivative, a 95% ethanol solution at 60°C for 24 hours was found to provide optimal crude extract yield.
Q3: What are the key steps following initial solvent extraction to purify this compound?
Post-extraction processing is crucial for isolating the target compound. A typical workflow involves:
-
Solvent Evaporation: The initial solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate (B1210297), dichloromethane) to separate compounds based on their polarity. Triterpenoids are often enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The enriched fraction is further purified using techniques like column chromatography (often with silica (B1680970) gel) and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
-
Crystallization: The final step to obtain a highly pure compound is often crystallization from a suitable solvent system, such as a chloroform-methanol mixture.
Q4: How can I improve the overall yield of the extraction process?
Several factors can be optimized to improve the yield:
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Extraction Technique: Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be more efficient than traditional maceration or reflux extraction.[5]
-
Process Optimization: Statistical methods like Response Surface Methodology (RSM) can be employed to systematically optimize extraction parameters such as solvent concentration, temperature, extraction time, and solvent-to-solid ratio for maximum yield.[6]
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Plant Material: The age, species, and growing conditions of the plant material can significantly impact the content of the target saponin.[7]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the extraction and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Crude Extract Yield | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Improper particle size of plant material. | 1. Test a range of polar solvents (e.g., different concentrations of aqueous ethanol or methanol).2. Incrementally increase the extraction time and/or temperature, while monitoring for potential degradation of the target compound.3. Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
| Highly Viscous Extract | Co-extraction of polysaccharides.[7] | 1. Perform a pre-extraction step with a less polar solvent to remove some interfering compounds.2. Consider enzymatic hydrolysis to break down polysaccharides, with careful optimization to avoid degrading the target compound.3. Use precipitation with a suitable anti-solvent to selectively precipitate either the saponins (B1172615) or the polysaccharides.[7] |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system for elution.2. Co-elution of structurally similar compounds.3. Irreversible adsorption to the stationary phase. | 1. Systematically optimize the mobile phase. A common system for saponins is a mixture of chloroform, methanol, and water.[8]2. Adding a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak resolution. 3. If using a silica gel column, consider switching to a different stationary phase like C18 or employing a different purification technique such as high-speed counter-current chromatography.[8] |
| Difficulty in Crystallization | 1. Presence of impurities.2. Suboptimal solvent system or temperature. | 1. Ensure the purity of the compound using analytical techniques like HPLC before attempting crystallization.2. Experiment with different solvent systems and temperatures (e.g., room temperature, 4°C) to find the optimal conditions for crystal formation.[8] Seeding with a few existing crystals can also initiate crystallization.[8] |
Quantitative Data Presentation
The following tables summarize quantitative data from studies on the extraction of dammarane-type triterpenoids and related compounds. This data can serve as a reference for optimizing your extraction protocols.
Table 1: Example of Extraction Yields from Plant Material
| Plant Material | Extraction Method | Solvent | Yield of Crude Extract | Reference |
| Aglaia cucullata stem bark (3.5 kg) | Maceration | Ethanol | 525 g | [7] |
| Walsura robusta bark | Maceration | 95% Ethanol | 12.4% (w/w) |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) for Triterpenoid Saponins
| Parameter | Optimal Condition | Resulting Triterpenoid Saponin Content | Reference |
| Extraction Time | 33.6 minutes | 2.337% | [7] |
| Temperature | 78.2°C | 2.337% | [7] |
| Solvent/Sample Ratio | 26.1/1 mL/g | 2.337% | [7] |
Table 3: Crystallization Efficiency of a Dammarane Derivative
| Solvent Ratio (CHCl₃:MeOH) | Temperature (°C) | Crystal Yield (from 370 mg semi-pure fraction) | Purity (%) |
| 1:1 | 4 | 116 mg | 99.1 |
| 2:1 | 25 | 89 mg | 97.8 |
| 3:1 | -20 | 64 mg | 95.4 |
Experimental Protocols
1. General Protocol for Extraction and Isolation of Dammarane-Type Triterpenoids
This protocol is adapted from the successful isolation of dammarane-type triterpenoids from Aglaia cucullata and can be used as a starting point for the extraction of this compound.[7]
-
Plant Material Preparation: Dry the plant material (e.g., stem bark of Walsura robusta) at room temperature and grind it into a fine powder.
-
Maceration:
-
Soak the powdered plant material in ethanol (e.g., 5 L of ethanol for every 1 kg of plant material) at room temperature for 5 days.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
The dammarane-type triterpenoids are typically enriched in the n-hexane and ethyl acetate fractions.
-
-
Column Chromatography:
-
Subject the enriched fraction to vacuum liquid chromatography (VLC) or column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Further Purification:
-
Combine fractions containing the compound of interest and further purify using a C18 reversed-phase column or semi-preparative HPLC.
-
A common mobile phase for HPLC purification of similar compounds is a mixture of acetonitrile (B52724) and water.
-
2. Protocol for Microwave-Assisted Extraction (MAE) of Triterpenoids
This protocol provides a general guideline for using MAE to improve extraction efficiency, based on optimized conditions for triterpenoids from Lactuca indica.[9]
-
Sample Preparation: Place the powdered plant material in an extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., aqueous ethanol) at an optimized solid-to-liquid ratio (e.g., 1:20 g/mL).[9]
-
Microwave Extraction:
-
Post-Extraction:
-
After extraction, cool the mixture and filter to separate the extract from the plant residue.
-
Proceed with solvent evaporation and purification as described in the general protocol.
-
Visualizations
Caption: A typical experimental workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for addressing low yield issues during extraction.
Caption: Postulated signaling pathway for a related dammarane triterpenoid in attenuating atherosclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Cell-Based Assay Interference with Dammar-20(21)-en-3,24,25-triol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the natural triterpenoid (B12794562), Dammar-20(21)-en-3,24,25-triol. The information provided addresses common issues and potential artifacts in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability results using an MTT or XTT assay show increased viability at high concentrations of this compound, which contradicts my expectations of cytotoxicity. What could be the cause?
A1: This is a common artifact observed with triterpenoids and other antioxidant compounds. This compound, due to its chemical nature, can directly reduce tetrazolium salts (like MTT and XTT) to their colored formazan (B1609692) products in a cell-free environment.[1] This chemical reduction is independent of cellular metabolic activity, leading to a false-positive signal that can mask the compound's true cytotoxic effects.[1]
Q2: How can I confirm if this compound is directly interfering with my tetrazolium-based assay?
A2: To confirm interference, you should run a cell-free control. Prepare wells containing your complete cell culture medium and the various concentrations of this compound that you are testing, but do not add any cells. Add the MTT or XTT reagent and incubate for the same duration as your experimental plates. If a color change occurs, it indicates direct reduction of the tetrazolium salt by the compound.[1]
Q3: Are there alternative cell viability assays that are less susceptible to interference by this compound?
A3: Yes, several alternative assays are recommended when working with potentially interfering compounds like triterpenoids. These include:
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content, which is proportional to cell number, and is not dependent on cellular metabolism.[1]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP levels, a direct indicator of metabolically active cells. This method is generally less prone to interference from colored or fluorescent compounds.[1]
-
LDH Release Assay: This colorimetric assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium. Since the measurement is taken from the supernatant before adding reagents to the cells, it can minimize some types of interference.
Q4: I am having trouble dissolving this compound for my cell-based assays. What is the recommended solvent?
A4: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it further in your cell culture medium to the final desired concentrations. Always ensure the final DMSO concentration in your assay wells is non-toxic to your cells (typically below 0.5%) and include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: What are the known biological activities of this compound that might influence my experimental results?
A5: this compound is a bioactive triterpenoid with several reported activities, including antiviral, cytotoxic, and anti-inflammatory properties.[3] Structurally related dammarane (B1241002) triterpenoids have been shown to induce apoptosis and autophagy, as well as modulate key signaling pathways such as STAT3 and ERK.[4][5][6] These activities should be considered when interpreting your experimental data.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| High background absorbance/fluorescence in compound-only control wells. | Direct reduction of assay reagent (e.g., MTT, resazurin) by this compound.[1] | 1. Confirm Interference: Run a cell-free control with the compound and assay reagent. 2. Switch Assay: Use a non-metabolic endpoint assay like the SRB assay or an ATP-based assay.[1] |
| Bell-shaped dose-response curve (lower cytotoxicity at higher concentrations). | Compound precipitation at higher concentrations, or significant interference with the assay readout. | 1. Check Solubility: Visually inspect the wells for any precipitate under a microscope. 2. Adjust Dilutions: Prepare fresh serial dilutions for each experiment. 3. Use Alternative Assay: Employ an assay less prone to interference. |
| High variability between replicate wells. | Uneven cell seeding, edge effects in the microplate, or compound instability. | 1. Improve Cell Seeding Technique: Ensure a homogenous cell suspension and careful pipetting. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Prepare Fresh Compound Solutions: Avoid repeated freeze-thaw cycles of the stock solution. |
Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H52O3 | [7] |
| Molecular Weight | 460.73 g/mol | [7] |
| Solubility | DMSO | [2] |
| Storage Condition | 2-8°C | [8] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates 4-5 times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly decant the SRB solution and wash the plates 4-5 times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Shake the plates for 5-10 minutes on a shaker and read the absorbance at 510 nm using a microplate reader.
Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB assay protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Visualizations
Signaling Pathways
Dammarane-type triterpenoids have been reported to induce apoptosis through both intrinsic and extrinsic pathways and may also modulate other signaling cascades.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
A logical workflow is crucial to identify and mitigate assay interference.
Caption: Troubleshooting workflow for assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound supplier | CAS 55050-69-6 | AOBIOUS [aobious.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, a novel natural product for prostate cancer therapy: activity in vitro and in vivo and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Dammar-20(21)-en-3,24,25-triol Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dammar-20(21)-en-3,24,25-triol. The information is designed to assist in the optimization of dose-response experiments and to address common challenges encountered during these procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is a typical concentration range to start with for a dose-response curve of this compound?
A2: For initial screening, a broad concentration range is recommended, spanning several orders of magnitude (e.g., 0.1 µM to 100 µM). This will help in identifying the dynamic range of the compound's activity and in determining the approximate IC50 or EC50 value. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50/EC50 for more precise characterization.
Q3: How long should I incubate the cells with this compound before assessing cell viability?
A3: The optimal incubation time is cell-line dependent and is also influenced by the biological question being addressed. A common starting point is to perform a time-course experiment, for example, measuring cell viability at 24, 48, and 72 hours of treatment. This will help determine the time point at which the compound exerts its maximum effect.
Q4: Which cell viability assay is recommended for use with this compound?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2] However, it is important to verify that the compound does not directly interfere with the MTT reagent. If interference is suspected, alternative assays such as the LDH (lactate dehydrogenase) assay for cytotoxicity or a luminescent ATP-based assay for viability should be considered.
Troubleshooting Guides
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| DDC-01 | High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent compound dilution. 3. Edge effects in the microplate. 4. Incomplete dissolution of formazan (B1609692) crystals (in MTT assay). | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding. 2. Prepare fresh serial dilutions for each experiment. Vortex stock solutions before dilution. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 4. Ensure complete mixing of the solubilization solution (e.g., DMSO) in each well. Incubate for a sufficient time to dissolve all crystals.[3] |
| DDC-02 | No dose-dependent effect observed. | 1. The concentration range is not appropriate (too high or too low). 2. The incubation time is too short. 3. The compound has degraded. 4. The cell line is resistant to the compound. | 1. Test a broader range of concentrations. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Prepare fresh stock solutions and store them properly (aliquoted at -20°C or -80°C). 4. Consider using a different cell line or a positive control compound known to induce a response. |
| DDC-03 | Precipitation of the compound in the culture medium. | The solubility limit of the compound in the aqueous culture medium has been exceeded. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. 2. Visually inspect the wells for any precipitate after adding the compound. 3. If precipitation occurs at higher concentrations, note this as the upper limit for your experiments. |
| DDC-04 | High background in the MTT assay (wells without cells). | The compound may be directly reducing the MTT reagent. | 1. Run a cell-free control with the compound and MTT reagent. 2. If a color change is observed, the compound is interfering with the assay. 3. Switch to a different viability assay that measures a different cellular parameter (e.g., LDH, ATP levels).[2] |
Experimental Protocols
Protocol 1: Cell Seeding and Treatment
-
Culture cells to approximately 80% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell concentration.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare a 100X stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to prepare 2X working concentrations of the compound.
-
Remove the old medium from the cells and add 100 µL of the 2X working solutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: MTT Cell Viability Assay
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Bradford Protein Assay for Normalization
In experiments where the total cell number is a critical parameter, a protein assay can be used for normalization.
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer).
-
Prepare a set of protein standards using Bovine Serum Albumin (BSA) with known concentrations.[5]
-
Add Bradford reagent to a small aliquot of each cell lysate and the BSA standards in a new 96-well plate.[5][6]
-
Incubate for 5-10 minutes at room temperature.[5]
-
Measure the absorbance at 595 nm.[6]
-
Generate a standard curve from the BSA readings and determine the protein concentration of each cell lysate. This can be used to normalize the results from other assays.
Data Presentation
Table 1: Example Dose-Response Data for this compound on a Cancer Cell Line (48h Incubation)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.231 | 0.092 | 98.2 |
| 1 | 1.105 | 0.076 | 88.1 |
| 5 | 0.876 | 0.065 | 69.8 |
| 10 | 0.622 | 0.051 | 49.6 |
| 25 | 0.345 | 0.043 | 27.5 |
| 50 | 0.158 | 0.031 | 12.6 |
| 100 | 0.112 | 0.025 | 8.9 |
Mandatory Visualizations
Caption: Experimental workflow for generating a dose-response curve.
Given that this compound has been reported to have anti-inflammatory and cytotoxic effects, the following signaling pathways are provided as general representations of pathways that may be modulated by this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Caption: Potential induction of the intrinsic apoptosis pathway.
References
Preventing degradation of "Dammar-20(21)-en-3,24,25-triol" during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dammar-20(21)-en-3,24,25-triol during storage and experimentation.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability and handling of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of dammarane-type triterpenoids, including this compound, are exposure to acidic conditions, high temperatures, light, and oxidizing agents.[1][2][3][4] The exocyclic double bond at the C20-C21 position is particularly susceptible to oxidation and acid-catalyzed rearrangements.
-
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, 4°C is acceptable. It is crucial to minimize exposure to atmospheric oxygen.
-
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial, purged with an inert gas (e.g., argon or nitrogen), at -20°C for no longer than a few days. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic or acidic solvents.
-
Q4: I observe a new peak in my HPLC chromatogram after storing my compound. What could it be?
A4: A new peak likely indicates the formation of a degradation product. Given the structure of this compound, potential degradation products could arise from oxidation of the C20-C21 double bond, leading to the formation of epoxides, diols, or cleavage products.[5] Acid-catalyzed rearrangement of the side chain is also a possibility. Further characterization by LC-MS or NMR would be necessary for definitive identification.
-
Q5: Can I heat my sample to aid dissolution?
A5: Gentle warming may be acceptable for a short duration, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation.[1] If possible, use sonication at room temperature to aid dissolution.
Troubleshooting Common Problems
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency or activity over time. | Degradation of the parent compound. | 1. Verify storage conditions (temperature, light protection, atmosphere).2. Perform a purity analysis (e.g., HPLC) to check for degradation products.3. Prepare fresh solutions for each experiment. |
| Appearance of unknown peaks in analytical data (HPLC, LC-MS). | Chemical degradation due to improper storage or handling. | 1. Review the solvent used; avoid acidic or reactive solvents.2. Conduct a forced degradation study to identify potential degradation products and confirm their retention times.3. Ensure the compound is not exposed to light or excessive heat during sample preparation. |
| Inconsistent experimental results. | Inconsistent purity of the compound due to degradation. | 1. Implement a routine quality control check of the compound's purity before use.2. Aliquot the solid compound upon receipt to minimize freeze-thaw cycles of the entire stock. |
| Discoloration of the solid compound. | Potential oxidation or polymerization. | 1. Discard the discolored material.2. Ensure future storage is under an inert atmosphere. |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[3][4][6][7]
a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Dissolve the stressed solid in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
c. Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify the degradation products.
2. HPLC Method for Purity Assessment
This is a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in methanol or acetonitrile to a final concentration of 0.5 mg/mL.
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Peaks | Major Degradation Peak (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 12.5 min |
| 0.1 M NaOH, 60°C, 24h | 5.8% | 1 | 14.1 min |
| 3% H₂O₂, RT, 24h | 22.5% | 3 | 10.8 min |
| Dry Heat, 105°C, 48h | 8.1% | 1 | 13.2 min |
| Photolysis, 24h | 4.5% | 1 | 11.9 min |
Table 2: Recommended Storage Conditions and Expected Shelf-Life
| Form | Storage Temperature | Atmosphere | Light Condition | Expected Shelf-Life |
| Solid | -20°C | Inert Gas (Argon/Nitrogen) | Protected from light | > 2 years |
| Solid | 4°C | Inert Gas (Argon/Nitrogen) | Protected from light | ~ 6 months |
| Solution in Aprotic Solvent | -20°C | Inert Gas (Argon/Nitrogen) | Protected from light | < 1 week |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up Purification of Dammar-20(21)-en-3,24,25-triol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the purification of Dammar-20(21)-en-3,24,25-triol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your purification endeavors.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the purification of this compound and related dammarane (B1241002) triterpenoids.
Column Chromatography (Silica Gel)
-
Question: Why am I observing poor separation and significant peak tailing on my silica (B1680970) gel column?
-
Answer: Peak tailing and poor resolution are common when purifying polar compounds like triterpenoid (B12794562) saponins (B1172615) on silica gel.[1] Consider the following troubleshooting steps:
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Solvent System Optimization: The polarity of your mobile phase is critical. A gradient elution from a non-polar to a more polar solvent system, such as hexane-ethyl acetate (B1210297), is often effective.[2] Systematically adjust the gradient profile to improve separation.
-
Acid/Base Addition: Adding a small amount of a modifier like formic acid (0.1%) to your mobile phase can improve peak shape by suppressing interactions between the compound and free silanol (B1196071) groups on the silica.[2]
-
Sample Loading: Ensure your crude sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica, can also improve resolution.
-
-
-
Question: My recovery of the target compound from the silica gel column is low. What could be the cause?
-
Answer: Low recovery can be due to irreversible adsorption to the stationary phase. Ensure the chosen solvent system is capable of eluting the compound. If the compound is highly polar, a more polar solvent system, potentially including methanol, may be necessary in the final elution steps. Also, verify that your compound is stable on silica gel over the duration of the chromatography.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Question: The target compound is not eluting from the C18 column, or the peaks are very broad. How can I fix this?
-
Answer: This issue often points to problems with the mobile phase composition or sample solubility.[1]
-
Check for Precipitation: this compound may precipitate on the column if the initial mobile phase is too aqueous. Ensure your sample is fully dissolved in the starting mobile phase before injection.[1]
-
Increase Organic Content: If the compound is strongly retained, you may need to increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase or use a steeper gradient.
-
Irreversible Adsorption: While less common on C18 columns, highly hydrophobic compounds can sometimes adsorb irreversibly. Consider using a different stationary phase or adding a modifier to the mobile phase.[1]
-
-
Crystallization
-
Question: I am having difficulty crystallizing the purified this compound. What factors should I consider?
-
Answer: Crystallization is influenced by purity, solvent choice, temperature, and concentration.
-
Purity: Ensure your compound is of high purity (>95%) before attempting crystallization.
-
Solvent System: Experiment with different solvent and anti-solvent combinations. A common system for this compound is chloroform-methanol.[2]
-
Temperature: Vary the temperature (e.g., room temperature, 4°C, -20°C) to find the optimal condition for crystal growth.[2] Slow evaporation at a controlled temperature can yield high-quality crystals.[2]
-
Seeding: If you have a small number of crystals, adding them to a supersaturated solution (seeding) can initiate crystallization.[1]
-
-
Quantitative Data Presentation
The following tables summarize quantitative data for the purification of this compound.
Table 1: Column Chromatography Parameters and Efficiency
| Stationary Phase | Column Dimensions | Eluent Gradient | Target Fraction | Purity Gain (%) |
| Silica Gel 60 | 120 cm × 5 cm | Hexane-EtOAc (8:2 → 0:10) | Fraction 15–18 | 68.2 → 89.7[2] |
| RP-18 | 50 cm × 3 cm | MeCN-H₂O (40:60 → 70:30) | Fraction 22–25 | 65.8 → 92.4[2] |
Table 2: Semi-Preparative HPLC Parameters and Yield
| Column | Dimensions | Mobile Phase | Flow Rate | Detection | Starting Material | Yield | Final Purity |
| C18 | 250 mm × 10 mm, 5 µm | MeCN-H₂O (52:48) | 2 mL/min | UV at 203 nm | 100 mg (partially purified) | 32 mg | >98%[2] |
Table 3: Crystallization Efficiency
| Solvent Ratio (CHCl₃:MeOH) | Temperature (°C) | Crystal Yield (from 370 mg semi-pure fraction) | Purity (%) |
| 1:1 | 4 | 116 mg | 99.1[2] |
| 2:1 | 25 | 89 mg | 97.8[2] |
| 3:1 | -20 | 64 mg | 95.4[2] |
Experimental Protocols
Protocol 1: Scaled-Up Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (200-300 mesh) in hexane.
-
Pour the slurry into a glass column (e.g., 120 cm x 5 cm) and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for dry loading, adsorb the dissolved extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., hexane-ethyl acetate 8:2).
-
Gradually increase the polarity of the mobile phase (e.g., to hexane-ethyl acetate 6:4, then to pure ethyl acetate).[2]
-
Collect fractions and monitor the elution of the target compound using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Combine the fractions containing the purified this compound based on TLC analysis.
-
Evaporate the solvent under reduced pressure to obtain the partially purified compound.
-
Protocol 2: Semi-Preparative RP-HPLC
-
System Preparation:
-
Equilibrate a semi-preparative C18 column (e.g., 250 mm × 10 mm, 5 µm) with the mobile phase (e.g., acetonitrile-water 52:48) at a flow rate of 2 mL/min.[2]
-
-
Sample Preparation:
-
Dissolve the partially purified compound from the silica gel step in the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Monitor the separation at a suitable wavelength (e.g., 203 nm).[2]
-
Collect the peak corresponding to this compound.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction, often requiring lyophilization if a significant amount of water is present, to obtain the highly purified compound.
-
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for Dammarane Saponins (General Approach)
-
Solvent System Selection:
-
Column Preparation:
-
Fill the HSCCC column entirely with the stationary phase (typically the upper phase).
-
-
Sample Injection:
-
Dissolve the crude or partially purified extract in a mixture of the upper and lower phases.
-
Inject the sample into the column.
-
-
Elution and Fraction Collection:
-
Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the column is rotating at a set speed (e.g., 800 rpm).[3]
-
Monitor the effluent and collect fractions. Due to the weak UV absorbance of many saponins, an Evaporative Light Scattering Detector (ELSD) is often used.[3][4]
-
-
Analysis:
-
Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Dammar-20(21)-en-3,24,25-triol and Protopanaxadiol
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of two dammarane-type triterpenoids: Dammar-20(21)-en-3,24,25-triol (DMT) and Protopanaxadiol (PPD). This document synthesizes available experimental data to facilitate an objective comparison of their performance in various biological assays.
Introduction
This compound (DMT) and Protopanaxadiol (PPD) are structurally related tetracyclic triterpenes belonging to the dammarane (B1241002) family. PPD is a well-characterized aglycone metabolite of various ginsenosides (B1230088) found in Panax species and is known for its diverse pharmacological effects.[1] DMT, isolated from sources such as Walsura robusta, is a less extensively studied compound but has demonstrated a range of biological activities.[2] This guide aims to collate and compare the existing scientific evidence on the cytotoxic, anti-inflammatory, and neuroprotective activities of these two compounds.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data available for the biological activities of DMT and PPD. It is important to note that the experimental conditions, including cell lines and assay methods, often differ, which should be taken into consideration when making direct comparisons.
Table 1: Comparative Cytotoxic Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound (DMT) | HL-60 | Promyelocytic Leukemia | 10-30 µM | [3] |
| HepG2 | Hepatocellular Carcinoma | 10-30 µM | [3] | |
| Protopanaxadiol (PPD) | HCT-116 | Colorectal Carcinoma | >60 µM | [4] |
| SW-480 | Colorectal Adenocarcinoma | >60 µM | [4] | |
| MCF-7 | Breast Adenocarcinoma | >60 µM | [4] | |
| Int-407 | Human Embryonic Intestine | 23 µg/mL (~50 µM) | [5] | |
| Caco-2 | Colorectal Adenocarcinoma | 24 µg/mL (~52 µM) | [5] | |
| LX-2 | Human Hepatic Stellate | 2.05 ± 0.59 µM | [6] | |
| HEC-1A | Endometrial Cancer | 3.5 µM | [7] |
Note: Direct comparison is challenging due to variations in experimental setups. PPD's cytotoxicity appears to be highly cell-line dependent, with potent activity observed in hepatic stellate and endometrial cancer cells. Data for DMT is currently limited to a range on two cell lines.
Table 2: Comparative Anti-inflammatory and Neuroprotective Activities
| Compound | Biological Activity | Model System | Key Findings | Citation |
| This compound (DMT) | Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated macrophages | Significant reduction in TNF-α and IL-6 levels. | [3] |
| Neuroprotective | Oxidative stress-induced neuronal damage model | Mitigation of neuronal death through antioxidant mechanisms. | [6] | |
| Protopanaxadiol (PPD) | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production and expression of IL-1β and MCP-1. | [6] |
| Neuroprotective | Glutamate-induced excitotoxicity in PC12 cells | Suppression of apoptosis and mitochondrial damage. | [4][] |
Experimental Protocols
Cytotoxicity Assays
MTT Assay for Protopanaxadiol (PPD) Cytotoxicity:
This protocol is adapted from studies on various cancer cell lines.[4][5]
-
Cell Seeding: Seed cells (e.g., HCT-116, MCF-7, PC12) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of PPD (typically ranging from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, with final concentration not exceeding 0.1%). Include a vehicle control group.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
A similar MTT-based protocol was used to determine the IC50 range for this compound on HL-60 and HepG2 cells.[3]
Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay for Protopanaxadiol (PPD) in LPS-stimulated Macrophages:
This protocol is based on studies using RAW264.7 macrophage cells.[6]
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of PPD for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-only treated group.
A similar experimental setup involving LPS-stimulated macrophages was used to assess the anti-inflammatory effects of this compound by measuring TNF-α and IL-6 levels, likely via ELISA.[3]
Neuroprotection Assays
Neuroprotection Assay for Protopanaxadiol (PPD) against Glutamate-Induced Excitotoxicity:
This protocol is based on studies using PC12 cells.[4][]
-
Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated plates and differentiate them with Nerve Growth Factor (NGF) for several days.
-
Compound Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of PPD (e.g., 5, 10, 20 µM) for 2 hours.
-
Glutamate-Induced Injury: Expose the cells to a toxic concentration of glutamate (B1630785) (e.g., 5 mM) for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Apoptosis Assessment (optional):
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Alternatively, use Hoechst 33342 staining to observe nuclear morphology changes indicative of apoptosis.
-
A similar principle of inducing oxidative stress and measuring cell viability would be applied to assess the neuroprotective effects of this compound.[6]
Signaling Pathways and Mechanisms of Action
Protopanaxadiol (PPD)
PPD has been shown to modulate several key signaling pathways implicated in cancer, inflammation, and neuronal survival.
-
Anticancer Mechanisms: PPD can inhibit the proliferation of cancer cells by targeting multiple signaling pathways, including NF-κB, JNK, and MAPK/ERK.[5] In some cancer cells, PPD induces paraptosis, a form of non-apoptotic cell death, which is associated with the generation of reactive oxygen species (ROS) and subsequent activation of the NF-κB pathway. In hepatic stellate cells, PPD induces apoptosis through the activation of the LKB1-AMPK pathway.[6]
-
Anti-inflammatory Mechanisms: The anti-inflammatory effects of PPD are largely attributed to its ability to suppress the NF-κB signaling pathway. It can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
-
Neuroprotective Mechanisms: PPD's neuroprotective effects against glutamate-induced excitotoxicity are mediated by the suppression of apoptosis and the preservation of mitochondrial function.[4][] This includes the inhibition of caspase-3 cleavage and a reduction in ROS production.
Caption: Protopanaxadiol (PPD) signaling pathways in various cell types.
This compound (DMT)
The precise molecular mechanisms and signaling pathways modulated by DMT are not as well-defined as those of PPD. However, available evidence suggests the following:
-
Anti-inflammatory Mechanism: DMT has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.[3] This suggests a potential interaction with inflammatory signaling pathways, possibly including the NF-κB pathway, although this has not been explicitly demonstrated.
-
Neuroprotective Mechanism: The neuroprotective effects of DMT are attributed to its antioxidant properties.[6] It likely mitigates neuronal damage by scavenging reactive oxygen species (ROS) and reducing oxidative stress, which are key events in many neurodegenerative processes. The specific antioxidant pathways involved require further investigation.
-
Cytotoxic Mechanism: DMT induces apoptosis in cancer cells, but the specific signaling cascades leading to this outcome have not been fully elucidated.
Caption: Postulated mechanisms of action for this compound (DMT).
Conclusion
Both this compound and Protopanaxadiol exhibit promising cytotoxic, anti-inflammatory, and neuroprotective properties. Protopanaxadiol is a more extensively studied compound with a significant body of literature detailing its specific IC50 values across numerous cell lines and its well-defined interactions with key signaling pathways such as NF-κB, JNK, MAPK/ERK, and LKB1-AMPK.
This compound also shows potential in these therapeutic areas; however, the currently available public data is less comprehensive. While initial studies have indicated its cytotoxic potential with IC50 values in the low micromolar range and its ability to modulate inflammatory and oxidative stress responses, further research is required to establish its precise mechanisms of action and to provide a more direct and quantitative comparison with Protopanaxadiol.
For researchers and drug development professionals, Protopanaxadiol currently offers a more robust dataset for further investigation and development. This compound represents a promising but less characterized lead compound that warrants more in-depth studies to fully elucidate its therapeutic potential and to allow for a more definitive comparison of its activity relative to other dammarane triterpenoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound supplier | CAS 55050-69-6 | AOBIOUS [aobious.com]
- 4. researchgate.net [researchgate.net]
- 5. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Benchchem [benchchem.com]
A Comparative Guide to Dammar-20(21)-en-3,24,25-triol and Its Synthetic Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Dammar-20(21)-en-3,24,25-triol, a naturally occurring dammarane-type triterpenoid (B12794562), has garnered significant interest in the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of its biological performance against various synthetic analogs, supported by experimental data. The focus is on key areas of pharmacological relevance: cytotoxic and anti-inflammatory activities, and the modulation of critical signaling pathways.
Comparative Analysis of Biological Activity
The following sections present a summary of the biological activities of this compound and its synthetic analogs. It is important to note that the data presented has been collated from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Cytotoxic Activity
The cytotoxic potential of dammarane-type triterpenoids is a key area of investigation for anticancer drug development. Modifications to the parent structure can significantly influence this activity.
Table 1: Comparative Cytotoxicity (IC50 µM) of Dammarane-Type Triterpenoids and Analogs against Various Cancer Cell Lines
| Compound/Analog | MCF-7 (Breast) | B16-F10 (Melanoma) | P-388 (Murine Leukemia) | LNCaP (Prostate) | PC3 (Prostate) | HCT-8 (Colon) | DU145 (Prostate) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 20S-hydroxydammar-24-en-3-on | >100 | >100 | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3β-acetyl-20S,24S-epoxy-25-hydroxydammarane | Data not available | Data not available | 8.02 ± 0.06 | Data not available | Data not available | Data not available | Data not available |
| 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD) | Data not available | Data not available | Data not available | Low µM range | Low µM range | Data not available | Data not available |
| Ginsenoside Rh2 | Data not available | Data not available | Data not available | Mid-µM range | Mid-µM range | Data not available | Data not available |
| 20(S)-protopanaxadiol | Data not available | Data not available | Data not available | Mid-µM range | Mid-µM range | Data not available | Data not available |
| 20(S)-Dammar-25(26)-ene-3β,12β,20-triol | Data not available | Data not available | Data not available | Data not available | Data not available | 31.6 µg/mL | Data not available |
| Cycloartane-3,24,25-triol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | 1.67±0.18 |
Note: Direct comparison is challenging due to variations in experimental methodologies across different studies.
Structure-Activity Relationship Insights:
-
Modification at C-3: The presence of a ketone group at the C-3 position appears to be crucial for enhancing cytotoxic activity compared to a hydroxyl group.
-
Side Chain Modifications: Alterations in the side chain, such as the introduction of an acetyl group or methoxy (B1213986) group, can significantly impact cytotoxicity. For instance, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD) demonstrated high potency against prostate cancer cells[1].
Anti-inflammatory Activity and LXRα Activation
A novel synthetic dammarane (B1241002) triterpenoid, designated as CKN, has shown promising anti-inflammatory effects and the ability to activate the Liver X Receptor α (LXRα), a key regulator of lipid metabolism and inflammation[2].
Table 2: Anti-inflammatory and LXRα Agonist Activity of a Synthetic Dammarane Analog (CKN)
| Compound | Assay | Cell Line | Key Findings |
| CKN | LXRα Activation | RAW264.7 | Significantly increased the nuclear translocation of LXRα.[2] |
| CKN | Anti-inflammatory | RAW264.7 | Reduced the expression of pro-inflammatory cytokines TNF-α and IL-1β.[2] |
Signaling Pathway Modulation
Dammarane-type triterpenoids exert their biological effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Several dammarane triterpenoids have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is often implicated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by dammarane triterpenoids.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for key assays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with the test compounds for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
LXRα Activation Assay (Reporter Gene Assay)
This assay determines the ability of compounds to activate the LXRα nuclear receptor.
-
Cell Transfection: Co-transfect cells (e.g., HepG2) with an LXRα expression plasmid, an LXR response element (LXRE)-driven luciferase reporter plasmid, and a control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and a known LXRα agonist (e.g., T0901317) as a positive control for 24 hours.
-
Cell Lysis and Luciferase Assay: Follow the same procedure as the NF-κB Luciferase Reporter Assay.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control.
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Treatment and Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound and its synthetic analogs represent a promising class of compounds with diverse biological activities. The data presented in this guide highlights the potential for these molecules in the development of novel therapeutics for cancer and inflammatory diseases. Further research focusing on the synthesis of novel analogs and direct comparative studies under standardized conditions is crucial to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The provided experimental protocols offer a foundation for researchers to conduct such comparative evaluations.
References
- 1. 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, a novel natural product for prostate cancer therapy: activity in vitro and in vivo and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Dammar-20(21)-en-3,24,25-triol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of Dammar-20(21)-en-3,24,25-triol (DMT), a triterpenoid (B12794562) isolated from plants of the Shorea and Walsura robusta genera.[1] As of late 2025, in vivo studies specifically validating the anti-inflammatory effects of isolated DMT have not been published. However, compelling in vitro data and in vivo evidence from extracts of its natural sources suggest its potential as a novel anti-inflammatory agent.
This document will objectively compare the available data for DMT with related natural extracts and established anti-inflammatory drugs, providing supporting experimental data and detailed protocols to guide future in vivo validation studies.
Comparative Efficacy: In Vitro vs. In Vivo Performance
Due to the absence of direct in vivo data for this compound, this comparison juxtaposes its known in vitro anti-inflammatory activity against the in vivo performance of the ethanolic extract of Shorea robusta resin (a natural source of DMT) and the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Etoricoxib. The primary model for in vivo comparison is the widely accepted carrageenan-induced paw edema assay in rats, a standard for acute inflammation assessment.
Table 1: Comparison of Anti-inflammatory Activity
| Compound/Extract | Test System | Key Efficacy Data | Mechanism of Action (Postulated/Established) |
| This compound (DMT) | In Vitro (LPS-stimulated macrophages) | Demonstrated reduction of pro-inflammatory cytokines.[1] | Inhibition of pro-inflammatory cytokine production. |
| Ethanolic Extract of Shorea robusta Resin | In Vivo (Carrageenan-induced rat paw edema) | Significant reduction in edema volume at doses of 100 and 300 mg/kg.[2] | Contains compounds that likely inhibit inflammatory mediators. |
| Diclofenac | In Vivo (Carrageenan-induced rat paw edema) | Significant paw swelling reduction: 56.17% at 5 mg/kg and 71.82% at 20 mg/kg.[3] | Non-selective COX-1 and COX-2 inhibitor, reducing prostaglandin (B15479496) synthesis. |
| Etoricoxib | In Vivo (Carrageenan-induced rat paw edema) | 70% inhibition of rat paw edema at a dose of 10 mg/kg.[4] | Selective COX-2 inhibitor, reducing prostaglandin synthesis.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate acute inflammation.
-
Animals: Male Wistar albino rats are typically used and acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups:
-
Vehicle Control (e.g., 1% v/v Tween-80 in saline)
-
Test Compound/Extract Groups (e.g., Shorea robusta extract at 30, 100, and 300 mg/kg, administered orally)
-
Positive Control Group (e.g., Etoricoxib at 10 mg/kg or Diclofenac at 5 and 20 mg/kg, administered orally)
-
-
Procedure:
-
The test compounds, extracts, or vehicle are administered to the respective animal groups, typically one hour before the induction of inflammation.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of each rat.
-
Paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Anti-inflammatory Assay: Cytokine Measurement in Macrophages
This assay assesses the direct impact of a compound on inflammatory signaling in immune cells.
-
Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used.
-
Procedure:
-
Macrophages are cultured in a suitable medium and seeded in multi-well plates.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Inflammation is stimulated by adding lipopolysaccharide (LPS) to the cell cultures.
-
After an incubation period, the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Workflow for in vivo and in vitro anti-inflammatory validation.
Caption: Comparative signaling pathways for NSAIDs and postulated for DMT.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Anti-inflammatory and antipyretic activities of the ethanolic extract of Shorea robusta Gaertn. f. resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 4. iosrjournals.org [iosrjournals.org]
Comparative Analysis of the Cytotoxicity of Dammar-20(21)-en-3,24,25-triol and Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of the natural triterpenoid (B12794562), Dammar-20(21)-en-3,24,25-triol, against established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel. The information is intended to support preclinical research and drug discovery efforts in oncology.
Introduction to this compound
This compound is a triterpenoid compound that has been isolated from plants such as Walsura robusta.[1] Triterpenoids as a class are known for their diverse pharmacological activities, and various studies have indicated that this compound exhibits cytotoxic effects against a range of cancer cell lines, suggesting its potential as an anticancer agent.[2] Research indicates that this and structurally similar compounds can induce apoptosis in human cancer cells, making them candidates for further therapeutic development.[2]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and standard chemotherapeutic agents against various human cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.[3]
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time |
| This compound | HL-60 (Human Promyelocytic Leukemia), HepG2 (Human Hepatocellular Carcinoma) | Leukemia, Liver | 10 - 30 (Reported Range) | Not Specified |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 | 24h |
| HeLa | Cervical Cancer | 2.92 | 24h | |
| A549 | Lung Cancer | > 20 | 24h | |
| Cisplatin | A549 | Lung Cancer | 7.49 | 48h |
| HeLa | Cervical Cancer | Varies widely | 48-72h | |
| MCF-7 | Breast Cancer | Varies widely | 48-72h | |
| Paclitaxel | SK-BR-3 | Breast Cancer | ~0.003 | 72h |
| MDA-MB-231 | Breast Cancer | ~0.005 | 72h | |
| T-47D | Breast Cancer | ~0.002 | 72h | |
| HeLa | Cervical Cancer | 0.00539 | Not Specified |
Note: The IC50 values for this compound are presented as a reported range due to limited publicly available data on specific cell lines. The values for Doxorubicin, Cisplatin, and Paclitaxel are derived from various studies and demonstrate the variability inherent in cytotoxicity testing.[3]
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound and reference drugs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
Visualizing Cellular Mechanisms and Workflows
Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic agents exert their anticancer effects by inducing programmed cell death, or apoptosis. The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, a common mechanism activated by cellular stress.
References
A Comparative Guide to Dammar-20(21)-en-3,24,25-triol Reference Standards for Analysis
For researchers, scientists, and drug development professionals, the purity and accurate quantification of bioactive compounds are paramount. This guide provides a comprehensive comparison of "Dammar-20(21)-en-3,24,25-triol" as a reference standard, detailing its analytical methodologies and comparing its performance with alternative dammarane (B1241002) triterpenoids. The information presented is supported by experimental data and detailed protocols to assist in the selection and application of the most suitable reference standards for your research needs.
Comparison of Bioactivity: this compound and Structurally Related Triterpenoids
The selection of a reference standard can be influenced by its biological relevance. The following table summarizes the cytotoxic effects of this compound and other dammarane-type triterpenoids against various cancer cell lines, providing a basis for comparing their potential as therapeutic agents and the necessity for their accurate quantification.
| Compound | Cell Line | Activity | IC50 (µM) |
| This compound | HL-60 (promyelocytic leukemia) | Cytotoxic | 10 - 30[1] |
| HepG2 (hepatocellular carcinoma) | Cytotoxic | 10 - 30[1] | |
| 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol | LNCaP (prostate cancer) | Induces apoptosis | < 10[2][3] |
| PC3 (prostate cancer) | Induces apoptosis | < 10[2][3] | |
| (E)-25-Hydroperoxydammar-23-en-3β,20-diol | P-388 (murine leukemia) | Cytotoxic | 5.89 ± 0.08 µg/mL[4] |
| Dammar-24-en-3α-ol | P-388 (murine leukemia) | Cytotoxic | 9.09 ± 0.10 µg/mL[4] |
| 20-Hydroxy-dammar-24-en-3-on | P-388 (murine leukemia) | Cytotoxic | 11.53 ± 0.08 µg/mL[4] |
| Dammar-24-en-3β, 20-diol | P-388 (murine leukemia) | Cytotoxic | 22.40 ± 0.11 µg/mL[4] |
Analytical Methodologies for this compound Analysis
The accurate quantification of this compound relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization for these non-volatile triterpenoids.
Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Applicability to this compound | Directly applicable for purity assessment and quantification. | Requires derivatization to increase volatility. |
| Sample Preparation | Relatively simple, involving dissolution in a suitable solvent. | More complex, involving a derivatization step. |
| Sensitivity | High, with UV or MS detection. | Very high, especially in selected ion monitoring (SIM) mode. |
| Resolution | Excellent for complex mixtures. | High, particularly with capillary columns. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is suitable for determining the purity of a this compound reference standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 55:45 v/v). To improve peak resolution, 0.1% formic acid can be added.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a fixed volume (e.g., 20 µL) of the sample solution. Purity is calculated based on the area percentage of the main peak. A purity of ≥98% is often required for pharmacological studies.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Triterpenoid (B12794562) Analysis (General Protocol)
This protocol outlines a general procedure for the analysis of dammarane-type triterpenoids, which requires a derivatization step.
-
Derivatization:
-
Dry the sample containing the triterpenoid.
-
Add a derivatizing agent such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[5]
-
Incubate the mixture to allow for complete derivatization of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[5]
-
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to elute the derivatized triterpenoids.[6]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[7]
-
Identification: Compound identification is based on the comparison of retention times and mass spectra with those of a derivatized reference standard.
Visualizing Molecular Interactions and Analytical Processes
To better understand the context in which this compound is studied, the following diagrams illustrate a potential signaling pathway it may influence and a typical experimental workflow for its analysis.
Caption: Putative signaling pathway influenced by this compound.
Caption: Experimental workflow for triterpenoid analysis.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, a novel natural product for prostate cancer therapy: activity in vitro and in vivo and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20(S)-25-methoxyl-dammarane-3beta, 12beta, 20-triol, a novel natural product for prostate cancer therapy: activity in vitro and in vivo and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. jfda-online.com [jfda-online.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Dammar-20(21)-en-3,24,25-triol Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dammar-20(21)-en-3,24,25-triol derivatives, focusing on their structure-activity relationships in cytotoxic and anti-inflammatory applications. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows.
This compound, a naturally occurring triterpenoid (B12794562), has garnered significant interest for its diverse pharmacological activities, including antiviral and cytotoxic effects.[1] Modifications to its core structure have led to the development of numerous derivatives with enhanced or novel therapeutic properties. This guide delves into the intricate relationship between the chemical structure of these derivatives and their biological activity, offering a valuable resource for the design of new and more potent therapeutic agents.
Comparative Analysis of Biological Activity
The therapeutic efficacy of this compound derivatives is profoundly influenced by their structural modifications. The following tables summarize the in vitro activities of various derivatives, providing a clear comparison of their potency.
Cytotoxic Activity of Dammarane-Type Triterpenoids
The cytotoxicity of dammarane (B1241002) derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| 20S-hydroxy-dammar-24-en-3-on | MCF-7 (Breast Cancer) | >100 | [2][3][4] |
| 20S-hydroxy-dammar-24-en-3-on | B16-F10 (Melanoma) | >100 | [2][3][4] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 (Breast Cancer) | >100 | [2][3][4] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | B16-F10 (Melanoma) | >100 | [2][3][4] |
| 20(S)-Dammar-25(26)-ene-3β,12β,20-triol | HCT-8 (Colon Cancer) | 31.6 µg/mL | [1] |
| Cycloartane-3,24,25-triol | DU145 (Prostate Cancer) | 1.67±0.18 | [1] |
| Cycloartane-3,24,25-triol | PC-3 (Prostate Cancer) | 2.226±0.28 | [1] |
Enzyme Inhibitory Activity of (20S,24R)-epoxy-dammarane-3β,12β,25-triol Derivatives
A study on (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives revealed their potential as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are therapeutic targets for diabetes.
| Compound | α-Glucosidase IC50 (µM) | PTP1B IC50 (µM) | Reference |
| Derivative 8 | 489.8 | 319.7 | [5][6] |
| Derivative 15 | - | - | [5][6] |
| Derivative 26 | 467.7 | 269.1 | [5][6] |
| Derivative 42 | - | 134.9 | [5][6] |
| Suramin Sodium (Positive Control) | - | 339.0 | [5][6] |
Anti-inflammatory Activity of Dammarane Triterpenoids
Certain dammarane triterpenoid saponins (B1172615) isolated from Cyclocarya paliurus have demonstrated potent anti-inflammatory activity.
| Compound | Anti-inflammatory Activity IC50 (µM) | Reference |
| Cypaliuruside T (2) | 7.6 | [7] |
| Cypaliuruside U (3) | 8.1 | [7] |
| Dexamethasone (Positive Control) | 9.2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Cytotoxicity Assay (PrestoBlue Assay)
This assay quantitatively measures the viability of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate until they reach the desired confluence.
-
Compound Treatment: Introduce the dammarane derivatives at various concentrations to the wells and incubate for a specified duration.
-
Reagent Addition: Add PrestoBlue™ cell viability reagent to each well.
-
Incubation: Incubate the plates for a designated period.
-
Measurement: Measure the absorbance or fluorescence of the wells using a microplate reader. The intensity of the color change is proportional to the number of viable cells.[1]
In Vitro Anti-inflammatory Assay
This protocol outlines a method to assess the anti-inflammatory effects of compounds on macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in 24-well plates.
-
Treatment: Incubate the cells with 100 µg/mL of ox-LDL (oxidized low-density lipoprotein) and the test compound for 24 hours.
-
Sample Collection: Harvest the culture media.
-
Cytokine Measurement: Determine the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β in the media using an ELISA kit.[8]
Visualizing Molecular Interactions and Processes
To better understand the complex biological processes and experimental designs, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Putative signaling pathways modulated by Dammarane derivatives leading to anti-inflammatory and apoptotic effects.
References
- 1. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of (20 S,24 R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dammarane triterpenoids with anti-inflammatory and promoting glucose uptake activities from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methods for Dammar-20(21)-en-3,24,25-triol
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative overview of various methods for extracting Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562) with promising therapeutic potential. This compound is naturally found in plants such as Walsura robusta and species of the Shorea and Panax genera.[1] The choice of extraction method can significantly impact the yield, purity, and cost-effectiveness of the process.
This comparison examines conventional and modern extraction techniques, presenting available quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection and optimization.
Comparative Analysis of Extraction Methods
The following table summarizes key quantitative parameters for different extraction methods applicable to dammarane-type triterpenoids, including this compound. It is important to note that direct comparative studies for this specific compound are limited; therefore, the data presented is a synthesis from studies on closely related dammarane (B1241002) saponins (B1172615) and triterpenoids from various plant sources.
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Pressure | Reported Yield | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction (e.g., Soxhlet) | Ethanol, Methanol | Reflux Temperature | 8 - 24 hours | Atmospheric | Variable, can be exhaustive | Simple, well-established | Time-consuming, large solvent volume, potential thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 20 - 78 °C | 15 - 60 min | Atmospheric | Generally higher than conventional methods in shorter time | Fast, efficient, reduced solvent and energy consumption | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol | ~362 W (Power) | ~30 min | Atmospheric | Can be higher than UAE and conventional methods | Very fast, high efficiency, reduced solvent volume | Requires specialized equipment, potential for hotspots |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., Ethanol) | 40 - 70 °C | Variable | High Pressure (e.g., 20-40 MPa) | Highly variable, dependent on co-solvent and parameters | "Green" solvent, high selectivity, solvent-free extract | High initial investment, complex operation |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and purification of dammarane-type triterpenoids.
Protocol 1: Conventional Solvent Extraction (Soxhlet)
This protocol is a standard method for the exhaustive extraction of triterpenoids from plant material.
-
Sample Preparation: The dried and powdered plant material (e.g., bark of Walsura robusta) is accurately weighed.
-
Extraction: The powdered material is placed in a thimble and loaded into a Soxhlet extractor. The extractor is fitted with a condenser and a flask containing the extraction solvent (e.g., 95% ethanol).
-
Reflux: The solvent is heated to its boiling point and cycles through the plant material, extracting the compounds of interest. The extraction is typically run for 8-24 hours.
-
Solvent Evaporation: After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
Post-Extraction Processing: The crude extract is suspended in water and partitioned with a non-polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove lipids and other non-polar impurities. The aqueous phase, containing the more polar triterpenoids, is then collected for further purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction process.
-
Sample Preparation: A known quantity of the powdered plant material is suspended in the chosen solvent (e.g., 70% ethanol) in an extraction vessel.
-
Sonication: The vessel is placed in an ultrasonic bath or subjected to sonication with a probe. The extraction is carried out for a specified time (e.g., 30 minutes) and temperature (e.g., 60°C).
-
Filtration: The mixture is then filtered to separate the plant residue from the liquid extract.
-
Solvent Evaporation: The solvent is evaporated from the filtrate under vacuum to obtain the crude extract.
-
Purification: The crude extract is then subjected to purification steps, such as column chromatography.
Protocol 3: Purification by Column Chromatography
This is a standard procedure for the isolation and purification of this compound from a crude extract.
-
Column Preparation: A glass column is packed with silica (B1680970) gel (e.g., 200-300 mesh) as the stationary phase, slurried in a non-polar solvent like hexane.
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For dammarane derivatives, a common gradient is hexane-ethyl acetate (from 8:2 to 0:10).
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.
-
Isolation: Fractions containing the pure compound are combined, and the solvent is evaporated to yield the purified this compound. For higher purity (>98%), a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed.[2]
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for the extraction and purification of this compound and a key signaling pathway through which dammarane triterpenoids exert their anticancer effects.
Caption: Experimental workflow for extraction and purification.
References
The Purified Powerhouse vs. The Raw Potential: A Comparative Efficacy Guide to Dammar-20(21)-en-3,24,25-triol and Crude Plant Extracts
For researchers and drug development professionals, the decision between utilizing a purified plant-derived compound or a crude extract is a critical one, balancing the precision of a single molecule against the potential synergistic effects of a complex mixture. This guide provides a comparative overview of the efficacy of the isolated triterpenoid (B12794562), Dammar-20(21)-en-3,24,25-triol, and crude extracts from plants in which it is found, such as Walsura robusta and species of the Shorea genus.
Data Presentation: A Side-by-Side Look at Efficacy
The following table summarizes the reported biological activities of this compound (and closely related dammarane (B1241002) triterpenoids) and crude extracts from Walsura robusta. It is important to note that these data are collated from separate studies and are not the result of direct head-to-head comparisons.
| Biological Activity | Test Substance | Plant Source (for extract) | Assay/Model | Efficacy Metric (e.g., IC50, MIC) | Reference |
| Cytotoxicity | 20(S)-Dammar-25(26)-ene-3β,12β,20-triol | - | Human colon cancer cells (HCT-8) | IC₅₀: 31.6 μg/mL | [1] |
| Anticancer | Dammarane triterpenoid derivative (4c) | - | Human lung cancer cells (A549) | IC₅₀: 1.07 ± 0.05 μM | [2] |
| Antiviral | This compound | - | Herpes Simplex Virus Type 1 (HSV-1) | Significant reduction in viral replication in vitro | [1] |
| Antibacterial | Aqueous extract | Walsura robusta | Gram-positive and some Gram-negative bacteria | Weak activity, MBCs > 25 mg/mL | [3][4] |
| Antioxidant | Phenolic glucosides (not the target dammarane) | Walsura robusta | DPPH radical scavenging | IC₅₀: 51.5-86.6 μM | [3][4] |
Note: IC₅₀ (half maximal inhibitory concentration) and MBC (minimum bactericidal concentration) are measures of potency; a lower value indicates higher potency.
Experimental Protocols
This section details the generalized methodologies for the extraction, isolation, and biological evaluation of this compound and crude plant extracts.
Preparation of Crude Plant Extract
A common method for preparing a crude extract from a plant source like Walsura robusta involves the following steps:
-
Collection and Preparation of Plant Material: The relevant plant parts (e.g., bark, leaves) are collected, identified, and dried. The dried material is then ground into a fine powder.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Due to the polar nature of this compound, polar solvents like ethanol (B145695) or methanol (B129727) are often used. A typical procedure involves maceration or Soxhlet extraction of the plant powder with 95% ethanol at an elevated temperature (e.g., 60°C) for an extended period (e.g., 24 hours)[1].
-
Concentration: The solvent is then removed from the extract under reduced pressure using a rotary evaporator to yield a viscous crude extract.
-
Fractionation (Optional): The crude extract may be further partitioned with immiscible solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), butanol) to separate compounds based on their polarity.
Isolation and Purification of this compound
The isolation of the pure compound from the crude extract is a multi-step process:
-
Column Chromatography: The crude extract or a specific fraction is subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase. A gradient elution system with a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly employed to separate the different components of the extract[1].
-
Fraction Collection and Analysis: Fractions are collected and analyzed using techniques like Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Crystallization: The fractions containing the purified compound are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., chloroform-methanol) to obtain pure crystals of this compound[1].
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of both the crude extract and the purified compound is often assessed using the MTT assay:
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT-8) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the crude extract or the purified compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the substance that inhibits 50% of cell growth, is then determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate a plausible signaling pathway for the anticancer effects of dammarane triterpenoids and a typical experimental workflow for their isolation and testing.
Caption: Anticancer signaling pathway of dammarane triterpenoids.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant, antibacterial and antigiardial activities of Walsura robusta Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Dammar-20(21)-en-3,24,25-triol in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Dammar-20(21)-en-3,24,25-triol with appropriate personal protective equipment (PPE), including:
-
Safety Goggles: To protect against accidental eye contact.
-
Gloves: Nitrile or other chemically resistant gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin from potential contamination.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the potential for inhalation of any fine particulates.
II. Quantitative Data Summary
There is a notable absence of specific quantitative data regarding the toxicity, environmental hazards, and recommended disposal concentrations for this compound in publicly available literature and safety data sheets. The table below summarizes the current data availability.
| Data Parameter | Value | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not available | N/A |
| Environmental Hazard Classification | Not available | N/A |
| Recommended Exposure Limits (RELs) | Not available | N/A |
| Permissible Exposure Limits (PELs) | Not available | N/A |
Given the lack of specific data, a cautious approach to disposal is warranted, assuming the compound to be non-hazardous until determined otherwise by institutional safety professionals.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general guidelines for the disposal of non-hazardous solid chemical waste in a laboratory setting.[1][2][3]
Step 1: Institutional EHS Consultation (Mandatory First Step)
Before proceeding with any disposal method, it is mandatory to contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office. Provide them with all available information on this compound, including its name, chemical structure, and any known biological activities. The EHS office will provide definitive guidance based on local, state, and federal regulations and will determine the appropriate waste stream for this compound.
Step 2: Waste Characterization
In the absence of a specific Safety Data Sheet (SDS), and based on the general characteristics of dammarane (B1241002) triterpenoids, this compound is likely to be classified as a non-hazardous solid waste. However, this should be confirmed with your EHS office. Some dammarane-type triterpenoids have shown cytotoxic activity in research settings, but this does not automatically classify them as hazardous waste for disposal purposes without established regulatory limits.
Step 3: Packaging for Disposal
If deemed non-hazardous by your EHS office and suitable for solid waste disposal, follow these packaging guidelines:
-
Primary Container: Place the solid this compound in a clean, dry, and chemically compatible container. A screw-cap vial or a securely sealed bag is recommended.
-
Labeling: Clearly label the container with the full chemical name: "this compound". Add the phrase "Non-hazardous solid waste for disposal" as directed by your EHS office.
-
Secondary Containment: Place the labeled primary container into a larger, durable, and sealed outer container, such as a sturdy cardboard box or a designated solid waste drum. This is particularly important to prevent accidental spills and exposure to custodial staff.[1]
Step 4: Final Disposal
Follow the specific instructions provided by your EHS office for the final disposal of the packaged waste. General procedures for non-hazardous solid laboratory waste often include:
-
Direct Disposal in Designated Dumpsters: Many institutions require that non-hazardous solid chemical waste be placed directly into an outdoor dumpster to avoid handling by custodial staff who may not be trained in chemical safety.[1]
-
Scheduled Waste Pickup: Your EHS office may have a scheduled pickup for non-hazardous laboratory waste.
Important Note: Do not dispose of this compound in regular laboratory trash cans that are emptied by custodial staff.[1]
IV. Experimental Protocols Cited
This disposal guidance is based on established best practices for laboratory safety and waste management rather than specific experimental protocols for the disposal of this compound. The core principle is adherence to the waste disposal hierarchy: minimize, reuse, recycle, and then dispose of safely and legally.
V. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
